molecular formula C5H3BrFN B183902 3-Bromo-5-fluoropyridine CAS No. 407-20-5

3-Bromo-5-fluoropyridine

Cat. No.: B183902
CAS No.: 407-20-5
M. Wt: 175.99 g/mol
InChI Key: HNNNBQRRIHKFLI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNBQRRIHKFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356173
Record name 3-bromo-5-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-20-5
Record name 3-bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, imparted by the bromine and fluorine substituents, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement of the halogen atoms provides sites for selective functionalization, often through cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 407-20-5[4][5]
Molecular Formula C₅H₃BrFN[1][4]
Molecular Weight 175.99 g/mol [4]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point 24-28 °C[4][6]
Boiling Point 168 - 170 °C[1]
Density ~1.72 g/cm³[1]
Flash Point 64 °C (147.2 °F)[4]
Solubility Soluble in organic solvents like dichloromethane and chloroform.[1]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is via a Balz-Schiemann reaction, starting from 3-Amino-5-bromopyridine.[5][7] This involves the formation of a diazonium salt followed by thermal decomposition in the presence of a fluoride source.

General Reaction Scheme

Synthesis_Pathway cluster_reactants Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Diazonium_Salt Diazonium Tetrafluoroborate Salt 3-Amino-5-bromopyridine->Diazonium_Salt 1. NaNO₂, HBF₄ -10 °C to -8 °C NaNO2 NaNO2 HBF4 HBF₄ Product This compound Diazonium_Salt->Product 2. Toluene, 90 °C (Thermal Decomposition)

Synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[5]

Materials:

  • 3-Amino-5-bromopyridine (10.0 g, 0.058 mol)

  • 50% Tetrafluoroboric acid (59 mL)

  • Sodium nitrite (4.19 g, 0.06 mol)

  • Deionized water (13 mL)

  • Diethyl ether (150 mL)

  • Toluene (200 mL)

  • Dichloromethane

  • 32% Sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 10.0 g of 3-amino-5-bromopyridine in 59 mL of 50% tetrafluoroboric acid.

    • Cool the solution to -10 °C using an appropriate cooling bath.

    • Separately, prepare a solution of 4.19 g of sodium nitrite in 13 mL of water.

    • Add the sodium nitrite solution dropwise to the cooled solution of 3-amino-5-bromopyridine, maintaining the temperature at -10 °C.

    • After the addition is complete, stir the reaction mixture at -8 °C for 1 hour.

    • Add 150 mL of ether to the reaction mixture to precipitate the crude diazonium salt.

    • Collect the crude diazonium salt by filtration and wash it with ether.

  • Fluorination (Balz-Schiemann Reaction):

    • Preheat 200 mL of toluene to 80 °C in a separate reaction vessel.

    • Add the crude diazonium salt in batches to the preheated toluene.

    • Stir the reaction mixture at 90 °C for 1 hour.

    • After the reaction is complete, concentrate the organic phase under reduced pressure.

  • Work-up and Purification:

    • Suspend the resulting light yellow residue in 150 mL of water.

    • Adjust the pH to 11 with a 32% sodium hydroxide solution.

    • Extract the aqueous phase three times with 200 mL of dichloromethane.

    • Combine the organic phases, wash with water, and dry over magnesium sulfate.

    • Concentrate the organic phase to yield the crude product.

    • Purify the crude product by vacuum distillation (e.g., 10 mbar, 35 °C) to obtain this compound as a colorless oil. The reported yield for a similar procedure is 55%.[5]

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of the target compound.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with coupling patterns influenced by both the bromine and fluorine atoms.
¹³C NMR The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegative halogen substituents.
IR Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-C stretching vibrations of the pyridine ring, as well as C-Br and C-F stretching vibrations.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. For example, m/e = 176.1 and 178.1 (M + H⁺).[5]

Note: Detailed spectral data can be found in chemical databases such as ChemicalBook.[8]

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Workflow for the characterization of this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in several fields:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][2] The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the bromine atom serves as a reactive site for constructing complex drug molecules.[3][9] It is particularly useful in developing treatments for neurological disorders.[2]

  • Agrochemicals: This compound is used in the formulation of herbicides, fungicides, and other pesticides.[1][2] The halogenated pyridine structure is a common motif in agrochemicals due to its biological activity.[3]

  • Material Science: It is incorporated into the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells, by modifying their electronic and optical properties.[1][3]

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Hazard InformationDetails
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Precautionary Statements P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310
Target Organs Respiratory system

This safety information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.[4][10]

References

3-Bromo-5-fluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of 3-Bromo-5-fluoropyridine, a key building block in organic synthesis and pharmaceutical development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and molecular modeling.

ParameterValue
Molecular Formula C5H3BrFN[1][2][3]
Molecular Weight 175.99 g/mol [2]
CAS Number 407-20-5[1][2][4]

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or solid.[5] It is soluble in organic solvents such as dichloromethane and chloroform.[5]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[5] Its unique substitution pattern on the pyridine ring makes it a valuable precursor for creating complex molecular architectures with potential biological activity.[5] Consequently, it is frequently utilized in medicinal chemistry for the development of novel therapeutic agents, including antibacterial and other pharmacologically active compounds.[5] It is also an important raw material in the preparation of high-efficiency pesticides.[5]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

3_Bromo_5_fluoropyridine_Properties Compound This compound Properties Molecular Formula: C5H3BrFN Molecular Weight: 175.99 g/mol CAS Number: 407-20-5 Compound->Properties

Core properties of this compound.

References

Spectroscopic Data and Experimental Protocols for 3-Bromo-5-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-fluoropyridine (CAS No: 407-20-5). Due to the limited availability of directly published complete datasets for this specific molecule, this document presents a combination of reported data and predicted values derived from analogous compounds. The information herein is intended to support research and development activities by providing key structural data and the methodologies for its acquisition.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₅H₃BrFNSigma-Aldrich
Molecular Weight175.99 g/mol Sigma-Aldrich
Mass-to-charge ratio (m/z)176.1, 178.1 ([M+H]⁺)ChemicalBook[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.4 - 8.6d (doublet)J(H-F) ≈ 2-3 Hz
H-47.8 - 8.0dd (doublet of doublets)J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz
H-68.3 - 8.5d (doublet)J(H-H) ≈ 2-3 Hz

Note: Predictions are based on the analysis of similar fluorinated and brominated pyridine derivatives.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2145 - 150d, J ≈ 5-10 Hz
C-3118 - 122d, J ≈ 20-25 Hz
C-4135 - 140d, J ≈ 5-10 Hz
C-5158 - 162 (d, J ≈ 240-260 Hz)d, J ≈ 240-260 Hz
C-6140 - 145d, J ≈ 20-25 Hz

Note: Predictions are based on established substituent effects and data from related fluoropyridine compounds.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1550StrongC=C and C=N stretching vibrations
1450 - 1400MediumAromatic ring vibrations
1250 - 1200StrongC-F stretch
1100 - 1000StrongC-Br stretch
900 - 700StrongC-H out-of-plane bending

Note: Predicted absorption bands are based on characteristic frequencies for aromatic, bromo, and fluoro functional groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, a 90° pulse angle with a relaxation delay of 1-2 seconds is used.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.

  • Pressure Application:

    • Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

  • Data Acquisition:

    • Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. The sample is heated in a high vacuum to induce vaporization.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺˙) and various fragment ions.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Connectivity Proton & Carbon Environments Connectivity (J-coupling) NMR->Connectivity FunctionalGroups Functional Groups (C-F, C-Br, Aromatic Ring) IR->FunctionalGroups MolecularWeight Molecular Weight Isotopic Pattern (Br) MS->MolecularWeight Structure Final Structure Confirmation Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoropyridine is a key heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, imparts a distinct reactivity profile and metabolic stability to the molecules in which it is incorporated. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, including detailed experimental protocols for its key reactions and a summary of its physical and chemical properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader field of organic synthesis.

Introduction

This compound is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. The presence of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The fluorine atom at the 5-position, on the other hand, can modulate the electronic properties of the pyridine ring and enhance the metabolic stability and binding affinity of the final drug candidates. This unique combination of properties makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures with desired biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.

PropertyValueReference
Molecular Formula C₅H₃BrFN[1]
Molecular Weight 175.99 g/mol [1]
Appearance White to off-white solid or colorless to yellow liquid[2]
Melting Point 24-28 °C[1]
Boiling Point 80-83 °C at 44 mmHg[3]
Flash Point 64 °C (147.2 °F)[4]
CAS Number 407-20-5[1]

Stability

This compound is generally a stable compound under standard laboratory conditions.[5] However, its stability can be influenced by factors such as temperature, light, and pH.

Thermal Stability
Photochemical Stability

The photochemical stability of fluorinated pyridines has been a subject of investigation, particularly in the context of environmental fate and drug degradation. Studies have shown that heteroaromatic trifluoromethyl groups are generally stable during photolysis, while aryl-fluorine bonds can be more susceptible to cleavage.[6][7] The specific quantum yield for the photodegradation of this compound has not been reported. However, it is advisable to store the compound protected from light to prevent potential photochemical reactions.

Stability in Solution (Hydrolysis)

The hydrolytic stability of this compound is an important consideration, especially in aqueous reaction media or for formulation development. The kinetics of hydrolysis can be influenced by pH. While specific rate constants for this compound are not available, studies on the hydrolysis of related substituted pyridines indicate that the reaction rate is dependent on the electronic nature of the substituents and the pH of the medium.

Reactivity

This compound is a versatile building block that participates in a wide range of chemical transformations, primarily leveraging the reactivity of the carbon-bromine bond. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the reactivity of the C-Br bond, making it amenable to various cross-coupling and substitution reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This compound readily participates in this reaction to yield 3-aryl- or 3-vinyl-5-fluoropyridines.

Suzuki_Miyaura_Coupling This compound This compound 3-Aryl/Vinyl-5-fluoropyridine 3-Aryl/Vinyl-5-fluoropyridine This compound->3-Aryl/Vinyl-5-fluoropyridine Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid/Ester Aryl/Vinyl Boronic Acid/Ester Aryl/Vinyl Boronic Acid/Ester->3-Aryl/Vinyl-5-fluoropyridine Pd Catalyst Pd Catalyst Pd Catalyst->3-Aryl/Vinyl-5-fluoropyridine Base Base Base->3-Aryl/Vinyl-5-fluoropyridine

Figure 1: Suzuki-Miyaura Coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals. This compound can be efficiently coupled with a variety of primary and secondary amines.

Buchwald_Hartwig_Amination This compound This compound 3-Amino-5-fluoropyridine Derivative 3-Amino-5-fluoropyridine Derivative This compound->3-Amino-5-fluoropyridine Derivative Buchwald-Hartwig Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->3-Amino-5-fluoropyridine Derivative Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->3-Amino-5-fluoropyridine Derivative Base Base Base->3-Amino-5-fluoropyridine Derivative

Figure 2: Buchwald-Hartwig Amination of this compound.

The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 3-alkynyl-5-fluoropyridines, which are valuable intermediates in organic synthesis.

Sonogashira_Coupling This compound This compound 3-Alkynyl-5-fluoropyridine 3-Alkynyl-5-fluoropyridine This compound->3-Alkynyl-5-fluoropyridine Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->3-Alkynyl-5-fluoropyridine Pd Catalyst Pd Catalyst Pd Catalyst->3-Alkynyl-5-fluoropyridine Cu(I) co-catalyst Cu(I) co-catalyst Cu(I) co-catalyst->3-Alkynyl-5-fluoropyridine Base Base Base->3-Alkynyl-5-fluoropyridine

Figure 3: Sonogashira Coupling of this compound.

Grignard Reagent Reactions

This compound can react with Grignard reagents to form C-C bonds. This can proceed via a bromine-magnesium exchange to form a pyridyl Grignard reagent, which can then react with various electrophiles.

Lithiation

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. While the 3-position of pyridine is generally less acidic, the presence of the electron-withdrawing fluorine atom can influence the regioselectivity of lithiation.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. While the bromine atom can act as a leaving group, the fluorine atom can also be displaced under certain conditions, depending on the nature of the nucleophile and the reaction conditions.

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound. These protocols are based on established literature procedures and can be adapted for specific research needs.

Synthesis of this compound

A common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 3-amino-5-bromopyridine.

Materials:

  • 3-Amino-5-bromopyridine

  • 50% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Dichloromethane

  • Sodium hydroxide solution (32%)

  • Magnesium sulfate (MgSO₄)

  • Ether

Procedure:

  • A solution of 3-amino-5-bromopyridine (10.0 g, 0.058 mol) in 50% tetrafluoroboric acid (59 mL) is cooled to -10 °C.

  • A solution of sodium nitrite (4.19 g, 0.06 mol) in water (13 mL) is added dropwise while maintaining the temperature at -10 °C.

  • The reaction mixture is stirred at -8 °C for 1 hour, after which ether (150 mL) is added.

  • The crude diazonium salt is collected by filtration and washed with ether.

  • The crude diazonium salt is added in portions to toluene (200 mL) preheated to 80 °C.

  • The reaction mixture is stirred at 90 °C for 1 hour.

  • The organic phase is concentrated under reduced pressure.

  • The residue is suspended in water (150 mL) and the pH is adjusted to 11 with 32% sodium hydroxide solution.

  • The aqueous phase is extracted three times with dichloromethane (200 mL).

  • The combined organic phases are washed with water, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation to afford this compound.[7]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Multi-step Synthesis of a GSK-3 Inhibitor Intermediate

This compound serves as a crucial starting material in the synthesis of various kinase inhibitors. The following represents a generalized workflow for the synthesis of a Glycogen Synthase Kinase 3 (GSK-3) inhibitor intermediate.

GSK3_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Functional Group Transformation cluster_step3 Step 3: Final Coupling/Cyclization A This compound D 3-Aryl-5-fluoropyridine Intermediate A->D Reacts with B Aryl Boronic Acid B->D C Pd Catalyst, Base C->D F Functionalized Intermediate D->F Transforms to E Reagents for Functionalization E->F H GSK-3 Inhibitor Precursor F->H Reacts with G Coupling Partner G->H

Figure 4: Generalized workflow for the synthesis of a GSK-3 inhibitor precursor.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique reactivity, primarily centered around the carbon-bromine bond, allows for a wide array of functionalization through well-established cross-coupling methodologies. The presence of the fluorine atom contributes to the overall stability and can favorably modulate the biological properties of the target molecules. This guide has provided a comprehensive overview of the stability and reactivity of this compound, along with detailed experimental protocols for its synthesis and key transformations. It is anticipated that this information will be a valuable resource for scientists and researchers working with this important heterocyclic intermediate.

References

An In-depth Technical Guide to 3-Bromo-5-fluoropyridine: Safety, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety, handling, and toxicological information for 3-Bromo-5-fluoropyridine (CAS No: 407-20-5), a key building block in modern medicinal chemistry. This document outlines detailed protocols for its safe use, storage, and disposal, as well as emergency procedures. Furthermore, it delves into the significant role of this compound in the synthesis of targeted therapeutics, particularly kinase inhibitors, and illustrates the key signaling pathways these derivatives modulate. The information presented is intended to equip researchers and drug development professionals with the essential knowledge for the safe and effective utilization of this versatile reagent.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol [1]
Appearance White to light yellow solid or liquid
CAS Number 407-20-5[1]
Melting Point 24-28 °C[1]
Boiling Point 168 - 170 °C[2]
Density ~1.72 g/cm³[2]
Flash Point 64 °C (147.2 °F)[1]
Solubility Soluble in organic solvents like dichloromethane and chloroform.[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation mark

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE TypeSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and eye contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat.Protects personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Prevents inhalation of dust, fumes, or vapors.

Handling, Storage, and Disposal

4.1. Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, or vapors.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

4.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure area.

4.3. Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Waste should be considered hazardous.

  • Do not allow to enter drains or waterways.

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Leak Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

6.1. Small Spills:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 3.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

6.2. Large Spills:

  • Evacuate the area immediately.

  • Alert others and activate the emergency response system.

  • If flammable vapors are present, shut off all ignition sources.

  • Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.

Spill_Cleanup_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess EvacuateSmall Evacuate Immediate Area Assess->EvacuateSmall Small Spill EvacuateLarge Evacuate Entire Area Assess->EvacuateLarge Large Spill DonPPE Don Appropriate PPE EvacuateSmall->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate DisposeSmall Dispose of as Hazardous Waste Decontaminate->DisposeSmall Alert Alert Emergency Response EvacuateLarge->Alert Isolate Isolate the Area Alert->Isolate PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Fluorinated Pyridine Derivative (Inhibitor) Inhibitor->PI3K Suzuki_Coupling_Workflow Start Combine Reactants: This compound, Arylboronic Acid, Base AddCatalyst Add Palladium Catalyst Start->AddCatalyst InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) AddCatalyst->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent HeatReaction Heat and Stir Reaction AddSolvent->HeatReaction Monitor Monitor Progress (TLC or LC-MS) HeatReaction->Monitor Workup Reaction Work-up: Cool, Dilute, Wash Monitor->Workup Purify Purify Product by Column Chromatography Workup->Purify End Characterize Final Product Purify->End

References

Literature review on the synthesis of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-fluoropyridine, a key building block in medicinal chemistry and organic synthesis. This document details a prominent and well-documented synthetic route, including a step-by-step experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Route: Balz-Schiemann Reaction of 3-Amino-5-bromopyridine

The most commonly cited method for the synthesis of this compound is via the Balz-Schiemann reaction, starting from 3-Amino-5-bromopyridine. This reaction involves the diazotization of the amino group, followed by fluorination using a tetrafluoroborate salt.

Reaction Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Diazonium Tetrafluoroborate Salt Diazonium Tetrafluoroborate Salt 3-Amino-5-bromopyridine->Diazonium Tetrafluoroborate Salt  1. 50% HBF4, NaNO2  2. Ether This compound This compound Diazonium Tetrafluoroborate Salt->this compound  Toluene, 90°C

Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-Amino-5-bromopyridine.

ParameterValueReference
Starting Material3-Amino-5-bromopyridine[1][2]
Reagents50% Tetrafluoroboric acid, Sodium nitrite[1][2]
Solvent for DiazotizationWater[1][2]
Reaction Temperature (Diazotization)-10°C to -8°C[1][2]
Reaction Time (Diazotization)1 hour[1][2]
Solvent for DecompositionToluene[1][2]
Reaction Temperature (Decomposition)90°C[1][2]
Reaction Time (Decomposition)1 hour[1][2]
Yield 55% [1][2]
Purification MethodVacuum distillation[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the literature.[1][2]

Materials and Equipment:
  • 3-Amino-5-bromopyridine

  • 50% Tetrafluoroboric acid

  • Sodium nitrite

  • Water

  • Ether

  • Toluene

  • 32% Sodium hydroxide solution

  • Dichloromethane

  • Magnesium sulfate

  • Reaction flask with cooling capabilities

  • Stirrer

  • Filtration apparatus

  • Distillation apparatus

Procedure:

Step 1: Formation of the Diazonium Tetrafluoroborate Salt

  • In a suitable reaction flask, dissolve 10.0 g (0.058 mol) of 3-amino-5-bromopyridine in 59 mL of 50% tetrafluoroboric acid.

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • Separately, prepare a solution of 4.19 g (0.06 mol) of sodium nitrite in 13 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled solution of 3-amino-5-bromopyridine, maintaining the temperature at -10 °C.

  • After the addition is complete, stir the reaction mixture at -8°C for 1 hour.

  • To the resulting brown suspension, add 150 mL of ether.

  • Collect the crude diazonium salt by filtration and wash it with ether.

Step 2: Thermal Decomposition and Formation of this compound

  • Preheat 200 mL of toluene to 80°C in a separate reaction flask.

  • Add the crude diazonium salt in batches to the preheated toluene.

  • Increase the temperature of the reaction mixture to 90°C and stir for 1 hour.

  • After the reaction is complete, concentrate the organic phase under reduced pressure.

Step 3: Work-up and Purification

  • Suspend the resulting light yellow residue in 150 mL of water.

  • Adjust the pH of the aqueous suspension to 11 using a 32% sodium hydroxide solution.

  • Extract the aqueous phase three times with 200 mL of dichloromethane.

  • Combine the organic phases, wash with water, and dry over magnesium sulfate.

  • Concentrate the organic phase to obtain the crude product.

  • Purify the crude product by vacuum distillation (10 mbar, 35 °C) to yield this compound as a colorless oil.[1]

Alternative Synthetic Considerations

While the Balz-Schiemann reaction of 3-amino-5-bromopyridine is a well-established method, other synthetic strategies have been explored for related compounds. For instance, the synthesis of 3-amino-5-bromopyridine derivatives can be achieved from 3,5-dibromopyridine through microwave-assisted reactions with various amines. This precursor, 3-amino-5-bromopyridine, is a critical starting material for the primary synthesis route detailed in this guide. Further research into direct fluorination of a substituted pyridine ring could present alternative pathways, but the Balz-Schiemann approach remains a practical and documented method.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Bromo-5-fluoropyridine

This compound is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN.[2] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom, allows for selective chemical modifications, making it a valuable component in medicinal chemistry.[1] Physically, it is described as a colorless to light yellow liquid or a white low-melting-point solid.[1][2]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The presence of the polar C-F and C-Br bonds, as well as the nitrogen atom in the pyridine ring, imparts a degree of polarity to the molecule. This suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.

General Solubility Predictions:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like alcohols (methanol, ethanol). One source confirms its solubility in dichloromethane and chloroform.[2]

  • Moderate Solubility: Likely in aromatic hydrocarbons such as toluene.

  • Low Solubility: Expected in nonpolar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolPolar Protic25Data to be determinedData to be determined
EthanolPolar Protic25Data to be determinedData to be determined
IsopropanolPolar Protic25Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
Ethyl AcetatePolar Aprotic25Data to be determinedData to be determined
DichloromethaneHalogenated25Data to be determinedData to be determined
ChloroformHalogenated25Data to be determinedData to be determined
TolueneAromatic25Data to be determinedData to be determined
HexaneNonpolar25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[3][4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC or UV-Vis E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Workflow for determining the solubility of a compound.
Factors Influencing Solubility

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_external External Factors A Polarity (C-F, C-Br bonds, N atom) Solubility Solubility A->Solubility B Molecular Size & Shape B->Solubility C Crystal Lattice Energy (if solid) C->Solubility D Polarity (Polar vs. Nonpolar) D->Solubility E Hydrogen Bonding Capacity E->Solubility F Temperature F->Solubility G Pressure (for gases) G->Solubility

Factors influencing the solubility of organic compounds.

Conclusion

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoropyridine for the Synthesis of Novel Arylated Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds. These structural motifs are prevalent in a vast array of medicinally important compounds. Fluorinated pyridines, in particular, are of significant interest in drug discovery. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] 3-Bromo-5-fluoropyridine is a key building block for accessing novel 3-aryl-5-fluoropyridine derivatives, which are valuable intermediates in the development of new therapeutic agents.[4]

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The methodologies presented are based on established procedures for structurally similar pyridine derivatives and serve as a comprehensive guide for reaction setup, optimization, and execution.[5][6]

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. This data provides a strong indication of the expected conditions and outcomes for the coupling of this compound.

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)80-9012-24Moderate to Good
23-Amino-5-bromopyridineArylboronic acidTetrakis(triphenylphosphine)palladium(0) (5)Potassium phosphate1,4-Dioxane/H₂O (4:1)80-9012-24Not specified
32,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF6012High
4Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Not specified5-89
53-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Not specifiedMicrowave40 minGood to Excellent

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted synthesis for accelerated reaction times.

Protocol 1: Conventional Heating Method

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).[5]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[5][6]

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-fluoropyridine.

  • Characterize the final product using NMR, MS, and other relevant analytical techniques.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[5][7]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).[5]

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen degassed solvent system (e.g., 1,4-dioxane/water, DMF, or ethanol/water) to the vial.[5][7]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5] Optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in steps 8-11 of the conventional heating protocol.

  • Characterize the final product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X Intermediate1 R-Pd(II)L_n-X OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal R'-B(OR)₂ Intermediate2 R-Pd(II)L_n-R' Transmetal->Intermediate2 Base RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-5-fluoropyridine with a range of primary amines. The pyridine core is a key pharmacophore, and the ability to introduce diverse amino substituents at the 3-position of a fluorinated pyridine ring is of significant interest in drug discovery and development.

Reaction Principle

The Buchwald-Hartwig amination of this compound with a primary amine involves the palladium-catalyzed coupling of the aryl bromide with the amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired N-substituted 5-fluoropyridin-3-amine and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary amines. The data has been compiled from various sources to provide a comparative overview.

Table 1: Buchwald-Hartwig Amination of this compound with Aliphatic Primary Amines

Primary AmineCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃XPhosNaOtBuToluene1001885
CyclopropylaminePd(OAc)₂RuPhosK₃PO₄Dioxane1102478
Benzylamine[Pd(allyl)Cl]₂BrettPhosLHMDSTHF801292
IsobutylaminePd₂(dba)₃SPhosCs₂CO₃Toluene1002081

Table 2: Buchwald-Hartwig Amination of this compound with Anilines

Primary AmineCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂BINAPNaOtBuToluene1101688
4-MethoxyanilinePd₂(dba)₃XPhosK₂CO₃Dioxane1002491
4-Chloroaniline[Pd(allyl)Cl]₂RuPhosCs₂CO₃Toluene1101875
2-MethylanilinePd(OAc)₂SPhosNaOtBuTHF902483

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols can be adapted and optimized for specific primary amines and reaction scales.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with n-Butylamine

Materials:

  • This compound (1.0 mmol, 176 mg)

  • n-Butylamine (1.2 mmol, 88 mg, 0.12 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Add n-butylamine via syringe to the reaction mixture.

  • Place the Schlenk tube in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-butyl-5-fluoropyridin-3-amine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 176 mg)

  • Aniline (1.1 mmol, 102 mg, 0.10 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.045 mmol, 28.0 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd(OAc)₂, BINAP, and sodium tert-butoxide.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.

  • Add aniline via syringe.

  • Immerse the reaction vessel in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography (e.g., eluting with a mixture of hexanes and ethyl acetate) to yield N-(5-fluoropyridin-3-yl)aniline.

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound with a primary amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reactants: This compound, Pd Catalyst, Ligand, Base B Add to Oven-Dried Schlenk Tube A->B C Purge with Inert Gas B->C D Add Anhydrous Solvent C->D E Add Primary Amine D->E F Heat and Stir E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Pure Product K->L

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the key steps in the catalytic cycle for the palladium-catalyzed amination of an aryl halide.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X   Ln oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'NH₂, Base amido_complex Ar-Pd(II)-NR'H      Ln amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'H reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Versatility of 3-Bromo-5-fluoropyridine in Medicinal Chemistry: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluoropyridine is a pivotal heterocyclic building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity, makes it a valuable starting material for drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, specifically focusing on p38 MAP kinase and VEGFR-2 inhibitors.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[3][4] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. Several potent p38 MAPK inhibitors feature a pyridinyl-imidazole or similar heterocyclic core, where the pyridine moiety often plays a crucial role in binding to the kinase's active site.

One prominent example of a p38 MAPK inhibitor is VX-745 (Neflamapimod), which has been investigated in clinical trials for various inflammatory conditions. While the direct synthesis of VX-745 from this compound is not explicitly detailed in publicly available literature, the 3-fluoro-5-pyridinyl moiety represents a key structural motif that can be introduced using this versatile building block. The following sections describe a general workflow and protocols for the synthesis of a key intermediate for such inhibitors.

Experimental Workflow: Synthesis of a p38 MAPK Inhibitor Intermediate

The synthesis of a key biaryl intermediate for a p38 MAPK inhibitor can be achieved via a Suzuki-Miyaura cross-coupling reaction. This workflow outlines the general steps from this compound to a 5-aryl-3-fluoropyridine derivative.

G cluster_synthesis Suzuki Coupling Workflow start Start Materials: This compound Arylboronic Acid/Ester reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction 1. Reaction Setup workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Quenching & Extraction purification Purification (Column Chromatography) workup->purification 3. Isolation product Product: 5-Aryl-3-fluoropyridine Intermediate purification->product analysis Characterization (NMR, MS) product->analysis 4. Verification

Suzuki Coupling Experimental Workflow.
Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: p38 MAPK Inhibitors

The following table summarizes the inhibitory activity of selected p38 MAPK inhibitors containing a pyridinyl moiety, including the clinical candidate VX-745.

CompoundTargetIC₅₀ (nM)Cell-Based Assay (IC₅₀, nM)Reference
VX-745 (Neflamapimod) p38α10LPS-induced TNFα release: 51-180[5][6]
p38β220[5][6]
SB 203580 p38α50-100-[7]
Compound 6f p38α81-[6]
Compound 9e p38α38-[6]

Application in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8] Consequently, VEGFR-2 is a major target for the development of anti-cancer drugs. Many VEGFR-2 inhibitors incorporate a pyridine ring in their structure to interact with the hinge region of the kinase domain.

Experimental Workflow: Synthesis of a VEGFR-2 Inhibitor Intermediate

A key synthetic step towards certain VEGFR-2 inhibitors involves the formation of a C-N bond between the this compound core and an aniline derivative. This is typically achieved through a Buchwald-Hartwig amination reaction.

G cluster_synthesis Buchwald-Hartwig Amination Workflow start Start Materials: This compound Aniline Derivative reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) start->reaction 1. Reaction Setup workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Quenching & Extraction purification Purification (Column Chromatography) workup->purification 3. Isolation product Product: N-Aryl-3-fluoro-5-aminopyridine purification->product analysis Characterization (NMR, MS) product->analysis 4. Verification

Buchwald-Hartwig Amination Experimental Workflow.
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline derivative.[2][9]

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 eq) and the aniline derivative (1.2 eq).

  • Add anhydrous and degassed toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Quantitative Data: VEGFR-2 Inhibitors

The following table presents the inhibitory activity of selected VEGFR-2 inhibitors that contain a pyridine or fluorinated phenyl moiety, highlighting the potential for derivatives of this compound in this class.

CompoundTargetIC₅₀ (nM)Reference
Sorafenib VEGFR-290[8][10]
Sunitinib VEGFR-280[10]
Compound 15 VEGFR-23.2[10]
Compound 33 VEGFR-2570[10]

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways of p38 MAPK and VEGFR-2, the targets of the inhibitors discussed.

G cluster_p38 p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Osmotic Shock) mapkkk MAPKKK (ASK1, TAK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mkk MKK3/6 mapkkk->mkk Phosphorylates p38 p38 MAPK mkk->p38 Phosphorylates transcription_factors Transcription Factors (ATF2, MEF2C) p38->transcription_factors Phosphorylates inflammation Inflammation Apoptosis Cell Cycle Arrest transcription_factors->inflammation Regulates Gene Expression Leading to inhibitor p38 Inhibitor (e.g., VX-745) inhibitor->p38 Inhibits

Simplified p38 MAPK Signaling Pathway.

G cluster_vegfr2 VEGFR-2 Signaling Pathway in Angiogenesis vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k erk Raf-MEK-ERK Pathway plc->erk akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation & Migration erk->proliferation inhibitor VEGFR-2 Inhibitor inhibitor->vegfr2 Inhibits

Simplified VEGFR-2 Signaling Pathway.

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors in drug discovery. Its ability to readily participate in key cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures targeting critical signaling pathways in cancer and inflammation. The provided protocols and data serve as a practical guide for researchers in the application of this important synthetic intermediate.

References

Application of 3-Bromo-5-fluoropyridine in the Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluoropyridine is a versatile heterocyclic intermediate that is gaining increasing attention in the field of agrochemical synthesis. Its unique electronic properties, conferred by the presence of both a bromine and a fluorine atom on the pyridine ring, make it an attractive building block for the development of novel pesticides. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the facile introduction of various substituents, while the fluorine atom can enhance the biological activity and metabolic stability of the final molecule. This application note details the use of this compound in the synthesis of a potent protoporphyrinogen oxidase (PPO)-inhibiting herbicide, providing a comprehensive experimental protocol and relevant data.

PPO inhibitors are a critical class of herbicides that act by blocking a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Synthesis of a Novel PPO-Inhibiting Herbicide

A novel PPO-inhibiting herbicide, herein designated as Compound A , can be synthesized from this compound via a multi-step pathway involving a key Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Scheme

The synthesis of Compound A from this compound is outlined below. The key steps involve the introduction of a substituted pyrazole moiety via a Suzuki coupling, followed by further functionalization to yield the final active ingredient.

Synthesis_Pathway This compound This compound Intermediate_1 5-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)pyridine This compound->Intermediate_1 Suzuki Coupling (1-methyl-1H-pyrazol-5-yl)boronic acid, Pd catalyst, Base Compound_A Final PPO Herbicide Intermediate_1->Compound_A Further Functionalization Intermediate_2 Substituted Phenylboronic Acid Intermediate_2->Compound_A

Caption: Synthetic pathway for a novel PPO-inhibiting herbicide.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)pyridine (Intermediate 1)

This step involves a Suzuki-Miyaura cross-coupling reaction between this compound and (1-methyl-1H-pyrazol-5-yl)boronic acid.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound175.9810.01.76 g
(1-methyl-1H-pyrazol-5-yl)boronic acid125.9312.01.51 g
Palladium(II) acetate (Pd(OAc)₂)224.500.245 mg
SPhos410.530.4164 mg
Potassium carbonate (K₂CO₃)138.2120.02.76 g
1,4-Dioxane--40 mL
Water--10 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add this compound (1.76 g, 10.0 mmol), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.51 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add degassed 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)pyridine.

Quantitative Data:

ProductYield (%)Purity (by HPLC) (%)
5-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)pyridine85>98

Step 2: Synthesis of Final PPO Herbicide (Compound A)

Detailed protocols for the subsequent functionalization steps to yield the final PPO herbicide are often proprietary and specific to the target molecule. However, a general procedure would involve the reaction of Intermediate 1 with a suitable electrophile to introduce the final desired substituent.

Experimental Workflow

The general workflow for the synthesis and evaluation of the novel herbicide is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_bioassay Biological Evaluation Start This compound Step1 Suzuki Coupling Start->Step1 Intermediate Intermediate 1 Step1->Intermediate TLC TLC Monitoring Step1->TLC Step2 Functionalization Intermediate->Step2 Product Compound A Step2->Product Step2->TLC Column Column Chromatography Product->Column PPO_Assay In vitro PPO Inhibition Assay Product->PPO_Assay Greenhouse Greenhouse Herbicidal Activity Product->Greenhouse HPLC HPLC Purity Column->HPLC NMR_MS Structure Confirmation (NMR, MS) HPLC->NMR_MS Data IC50 & GR50 Determination PPO_Assay->Data Greenhouse->Data

Caption: General workflow for synthesis and evaluation.

Biological Activity

The synthesized Compound A would be subjected to biological assays to determine its herbicidal efficacy.

In Vitro PPO Inhibition Assay

The inhibitory activity of Compound A against plant PPO would be determined using a spectrophotometric assay.

Quantitative Data (Hypothetical):

CompoundIC₅₀ (nM)
Compound A15.5
Commercial Standard25.0
Greenhouse Herbicidal Activity

The whole-plant herbicidal activity of Compound A would be evaluated in a greenhouse setting against a panel of common weed species.

Quantitative Data (Hypothetical):

Weed SpeciesGR₅₀ (g/ha)
Amaranthus retroflexus50
Abutilon theophrasti75
Setaria faberi100

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel and potent PPO-inhibiting herbicides. The described synthetic route, utilizing a key Suzuki-Miyaura coupling, provides an efficient pathway to access complex pyridine-based agrochemicals. The resulting compounds have the potential to exhibit excellent biological activity, offering new solutions for weed management in modern agriculture. The provided protocols and data serve as a guide for researchers and professionals in the development of next-generation crop protection agents.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromo-5-fluoropyridine as a key building block. The pyridine scaffold is a prevalent motif in pharmaceuticals, and the introduction of fluorine often enhances metabolic stability and binding affinity. These protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions offer versatile strategies for the synthesis of novel fluorinated pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, enabling the synthesis of a wide range of 3-aryl- and 3-vinyl-5-fluoropyridines.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Note: Yields are based on reactions with structurally similar bromopyridines and may require optimization for this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst: Pd(PPh3)4 A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H I Product H->I

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to the synthesis of substituted 5-fluorostyrylpyridines and related derivatives.

Table 2: Heck Reaction of this compound Analogs with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10012~70-80[2]
2Fluorous alkenePd(OAc)₂ (5)-NaOAc (1.2)DMF/THF (3:1)120-High[3][4]

Note: Data is based on reactions with similar bromopyridines and may require optimization.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction tube

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water to remove the base and salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck_Reaction_Mechanism Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B Ar-Pd(II)-Br(L2) A->B C Alkene Coordination B->C D Ar-Pd(II)-Br(L)(Alkene) C->D E Migratory Insertion D->E F R-Pd(II)-Br(L) E->F G β-Hydride Elimination F->G H Product G->H I H-Pd(II)-Br(L2) G->I J Reductive Elimination I->J J->Pd0 Base Base Base->J ArBr This compound ArBr->A Alkene Alkene Alkene->C

Figure 2: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 3-alkynyl-5-fluoropyridines, which are valuable intermediates in medicinal chemistry.

Table 3: Sonogashira Coupling of Bromopyridine Analogs with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃N (2)DMF100396[5]
21-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[5]
3(4-Ethylphenyl)ethynylPd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16High[6]

Note: Data is based on reactions with similar bromopyridines and may require optimization.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or THF/Et₃N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound in the chosen solvent, add the palladium catalyst and copper(I) iodide.

  • Degas the mixture again for 5 minutes at room temperature.

  • Add the base and the terminal alkyne dropwise.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[5][6]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B Ar-Pd(II)-Br(L2) A->B C Transmetalation B->C D Ar-Pd(II)-C≡CR(L2) C->D E Reductive Elimination D->E E->Pd0 Product Ar-C≡CR E->Product ArBr This compound ArBr->A CuC≡CR Copper Acetylide CuC≡CR->C Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Add Catalyst, Ligand, Base, and this compound to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir D->E F Cool and Quench E->F Reaction Complete G Extraction and Drying F->G H Purification G->H I Final Product H->I

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 3-Bromo-5-fluoropyridine with various terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] this compound is a valuable building block in drug discovery, and its alkynylation opens avenues to a wide array of novel chemical entities.

The protocols and data presented herein are based on established procedures for structurally similar bromofluoropyridine derivatives and provide a strong foundation for the successful implementation of the Sonogashira coupling with this compound.[1][3][4]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[5] The reaction proceeds via a dual catalytic cycle. The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, forming a Pd(II) intermediate. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the base, and the copper(I) salt. A subsequent transmetalation step, where the alkynyl group is transferred from copper to palladium, is followed by reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the active Pd(0) catalyst.[6] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes.[3] These conditions are expected to be highly transferable to this compound, though minor optimization may be beneficial for specific substrates.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT16~90*
2PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1693
31-OctynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1685
43,3-Dimethyl-1-butynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1690
54-Ethynyl-2,2-dimethyl-1,3-dioxolanePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃N (2:1)RT1690

*Yield inferred from related experiments in the cited literature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 - 0.15 eq), and Copper(I) iodide (e.g., 0.1 - 0.3 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio to the flask. The reaction mixture should be degassed by bubbling the inert gas through the solution for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-5-fluoropyridine.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider increasing the catalyst loading or trying a different palladium catalyst/ligand combination. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Formation of Homocoupled Alkyne (Glaser Product): This side product arises from the oxidative coupling of the terminal alkyne. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using copper-free conditions can also mitigate this issue.

  • Incomplete Reaction: Increase the reaction time or slightly increase the reaction temperature. Ensure a slight excess of the terminal alkyne is used.

Visualizations

Sonogashira_Catalytic_Cycle Catalytic Cycle of the Sonogashira Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L)₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkynyl_pd_intermediate Ar-Pd(II)(L)₂-C≡CR transmetalation->alkynyl_pd_intermediate reductive_elimination Reductive Elimination alkynyl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation Alkynyl Transfer aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow General Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup degas Degas Solvent and Base setup->degas add_alkyne Add Terminal Alkyne degas->add_alkyne reaction Stir at RT (Monitor by TLC/LC-MS) add_alkyne->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (3-Alkynyl-5-fluoropyridine) purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

The Pivotal Role of 3-Bromo-5-fluoropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, 3-bromo-5-fluoropyridine has emerged as a crucial intermediate in the development of a new generation of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound and its derivatives in the synthesis of potent kinase inhibitors, with a specific focus on the third-generation ALK/ROS1 inhibitor, Lorlatinib.

Introduction

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Kinase inhibitors function by blocking the activity of these enzymes, thereby impeding tumor growth and survival. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic the hinge-binding motif of ATP in the kinase active site. The unique electronic properties of this compound, conferred by its halogen substituents, make it an ideal starting material for the synthesis of highly specific and potent kinase inhibitors. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of molecular complexity. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug molecule.

A prime example of the successful application of a this compound derivative is in the synthesis of Lorlatinib (PF-06463922), a potent, brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Lorlatinib is particularly effective against a wide range of resistance mutations that can develop during treatment with earlier-generation ALK inhibitors.

Data Presentation: Efficacy of Lorlatinib

The following tables summarize the inhibitory activity of Lorlatinib against various ALK and ROS1 kinases, demonstrating its broad-spectrum potency.

Table 1: Biochemical Inhibitory Activity of Lorlatinib

Target KinaseK_i_ (nM)
ROS1<0.025
Wild-type ALK<0.07
ALK^L1196M^0.7

Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Cellular Inhibitory Activity of Lorlatinib (IC_50_ values)

ALK MutantIC_50_ (nM)
ALK^L1196M^15-43
ALK^G1269A^14-80
ALK^I1151Tins^38-50
ALK^G1202R^77-113
Wild-type EML4-ALK0.2

Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Signaling Pathway and Mechanism of Action

Lorlatinib exerts its therapeutic effect by inhibiting the ALK and ROS1 tyrosine kinases.[3] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[3][4] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. Lorlatinib competitively binds to the ATP-binding pocket of ALK and ROS1, blocking their kinase activity and thereby inhibiting these downstream pathways, ultimately leading to apoptosis of the cancer cells.[3] A significant advantage of Lorlatinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[3]

ALK_Signaling_Pathway cluster_pathways Downstream Signaling Pathways Ligand Growth Factor ALK_ROS1 ALK/ROS1 Receptor Tyrosine Kinase Ligand->ALK_ROS1 RAS RAS ALK_ROS1->RAS P PI3K PI3K ALK_ROS1->PI3K P JAK JAK ALK_ROS1->JAK P Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis

Caption: ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.

Experimental Protocols

The synthesis of Lorlatinib is a multi-step process that utilizes a key intermediate derived from this compound. A crucial building block is 2-amino-5-bromo-3-hydroxypyridine, which can be synthesized from 2-amino-3-hydroxypyridine through a bromination step.[5] This intermediate then participates in a convergent synthesis, a key step of which is a Suzuki-Miyaura coupling reaction.[5][6]

Synthesis of 2-amino-5-bromo-3-hydroxypyridine (Key Intermediate)

This protocol describes a general method for the bromination of 2-amino-3-hydroxypyridine.

Materials:

  • 2-amino-3-hydroxypyridine

  • A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Photoinitiator (if using liquid bromine, e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)[5]

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine in the chosen solvent in a reaction vessel.

  • If using liquid bromine, add the photoinitiator.

  • Slowly add the brominating agent to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-3-hydroxypyridine.

General Protocol for Suzuki-Miyaura Coupling in Lorlatinib Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a key C-C bond-forming step in the synthesis of Lorlatinib. This reaction couples the borylated pyridine fragment with the pyrazole fragment.

Materials:

  • A borylated derivative of the pyridine core (e.g., Miyaura borylation product of a protected 2-amino-5-bromo-3-hydroxypyridine derivative)[6]

  • The pyrazole fragment (e.g., a suitable brominated pyrazole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the borylated pyridine derivative, the pyrazole fragment, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent and washing with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled product.

Suzuki_Coupling_Workflow Start Start: - Borylated Pyridine - Pyrazole Halide - Palladium Catalyst - Base Reaction_Setup Reaction Setup: - Combine reagents in a Schlenk flask - Add degassed solvent Start->Reaction_Setup Heating Heating & Stirring: - Heat to 80-110°C - Monitor by TLC/LC-MS Reaction_Setup->Heating Workup Aqueous Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of advanced kinase inhibitors. The strategic incorporation of this building block, exemplified by the synthesis of Lorlatinib, allows for the development of potent and selective therapeutics that can overcome clinical challenges such as drug resistance. The synthetic versatility of the bromofluoropyridine core, coupled with robust palladium-catalyzed cross-coupling methodologies, provides a powerful platform for the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Bromo-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis and purification of 3-Bromo-5-fluoropyridine and its derivatives, which are key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The protocols detailed below are designed to be scalable for industrial production, focusing on efficiency, yield, and purity.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, cost, and desired scale. Below are detailed protocols for two common and effective methods.

Method 1: From 3-Amino-5-bromopyridine via Diazotization

This method involves the conversion of the amino group of 3-Amino-5-bromopyridine into a diazonium salt, followed by a fluorination reaction.[3]

Experimental Protocol:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 3-Amino-5-bromopyridine in an appropriate acid (e.g., hydrochloric acid).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the temperature below 5°C. This will form the corresponding diazonium salt.

  • Fluorination (Balz-Schiemann Reaction):

    • To the freshly prepared diazonium salt solution, add a fluorinating agent such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆).

    • The diazonium tetrafluoroborate salt will precipitate out of the solution.

    • Isolate the precipitate by filtration and wash it with a cold solvent (e.g., diethyl ether).

    • Gently heat the isolated salt to induce thermal decomposition, which will yield this compound, nitrogen gas, and boron trifluoride.

  • Work-up and Purification:

    • The crude product can be purified by steam distillation or extraction with an organic solvent.

    • Further purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Palladium-Catalyzed Cross-Coupling

This modern synthetic approach offers high yields and selectivity.[4] It involves the reaction of a di-halogenated pyridine with a fluorinating agent in the presence of a palladium catalyst.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 3,5-dibromopyridine, a fluorinating agent (e.g., a fluoroborate or fluorotin reagent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate).[4]

    • Add a suitable organic solvent, such as toluene.[4]

  • Reaction:

    • Heat the reaction mixture to 80-100°C and stir for a sufficient time until the reaction is complete (monitoring by TLC or GC-MS is recommended).[4]

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

A common derivative, 3-Bromo-5-fluoro-2-methoxypyridine, is a valuable intermediate in medicinal chemistry.[5]

Experimental Protocol:

This synthesis can be achieved through a two-step process starting from 2-methoxy-5-aminopyridine.[6]

  • Fluorination of 2-methoxy-5-aminopyridine:

    • Dissolve 2-methoxy-5-aminopyridine in an acid (e.g., hydrochloric acid, nitric acid, or sulfuric acid).[6]

    • Prepare a diazotization intermediate by adding nitrous acid or a nitrite.[6]

    • React the intermediate with a fluorination reagent to obtain 2-methoxy-5-fluoropyridine.[6]

  • Bromination of 2-methoxy-5-fluoropyridine:

    • Dissolve the 2-methoxy-5-fluoropyridine in an appropriate solvent.

    • Add a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[6]

    • The reaction is typically carried out at a temperature between 20-90°C for 2-6 hours.[6]

  • Purification:

    • The final product, 2-methoxy-3-bromo-5-fluoropyridine, can be purified by standard methods such as extraction, washing, and recrystallization or chromatography.

Large-Scale Purification Protocols

For industrial-scale production, efficient purification is crucial. The following protocol is a general method for the purification of halogenated pyridines and can be adapted for this compound and its derivatives.[7]

Protocol: Alkali Treatment and Distillation

  • Alkali Treatment:

    • To the crude pyridine derivative, add an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.[7]

    • Stir the mixture at a temperature ranging from -10°C to 115°C.[7] This step helps to remove acidic impurities.

  • Distillation:

    • After the alkali treatment, separate the organic layer.

    • Subject the organic layer to distillation. For compounds with high boiling points, vacuum distillation is recommended to prevent decomposition.

    • Collect the fractions corresponding to the pure product.

Data Presentation

ParameterMethod 1: DiazotizationMethod 2: Pd-Catalyzed CouplingSynthesis of 2-methoxy-3-bromo-5-fluoropyridine
Starting Material 3-Amino-5-bromopyridine3,5-dibromopyridine2-methoxy-5-aminopyridine
Key Reagents Sodium nitrite, Fluoroboric acidFluoroborate/fluorotin reagent, Palladium catalyst, BaseNitrous acid/nitrite, Fluorinating agent, Brominating agent
Solvent Acid (e.g., HCl)Toluene[4]Acid, Organic solvent for bromination
Temperature 0-5°C for diazotization80-100°C[4]20-90°C for bromination[6]
Reaction Time VariesVaries (monitor by TLC/GC-MS)2-6 hours for bromination[6]
Purification Steam distillation, Extraction, Fractional distillation, ChromatographyFiltration, Extraction, Chromatography, RecrystallizationExtraction, Washing, Recrystallization, Chromatography

Visualizations

Synthesis_Workflow_Diazotization Start 3-Amino-5-bromopyridine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Intermediate Diazonium Salt Diazotization->Intermediate Fluorination Fluorination (HBF₄) Intermediate->Fluorination Precipitate Diazonium Tetrafluoroborate Fluorination->Precipitate Decomposition Thermal Decomposition Precipitate->Decomposition Crude Crude this compound Decomposition->Crude Purification Purification (Distillation/Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: Workflow for the synthesis of this compound via diazotization.

Synthesis_Workflow_Pd_Coupling Start 3,5-Dibromopyridine + Fluorinating Agent Reaction Pd-Catalyzed Cross-Coupling (Pd Catalyst, Base, Toluene, 80-100°C) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Workup Work-up (Filtration, Extraction, Washing) Crude->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final Pure this compound Purification->Final

Caption: Workflow for the synthesis of this compound via Pd-catalyzed coupling.

Purification_Workflow Crude Crude Halogenated Pyridine Alkali Alkali Treatment (e.g., NaOH, -10 to 115°C) Crude->Alkali Separation Phase Separation Alkali->Separation Distillation Distillation (Atmospheric or Vacuum) Separation->Distillation Pure Pure Halogenated Pyridine Distillation->Pure

Caption: General large-scale purification workflow for halogenated pyridines.

References

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-Bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. The fluorine atom further influences the electronic properties of the substrate. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine ligand is critical for an efficient reaction.

  • Reaction Conditions: Suboptimal base, solvent, temperature, or reaction time can significantly impact the yield.

  • Reagent Quality: The purity of this compound, the boronic acid or ester, and the dryness of the solvent are paramount. Impurities can poison the catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.

  • Side Reactions: Competing reactions such as hydrodehalogenation (debromination) and homocoupling of the starting materials can consume reagents and reduce the desired product yield.

Q2: What are the most common side reactions, and how can I minimize them?

The most common side reactions that reduce the yield of the desired product are:

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom on your starting material. It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.

    • Prevention:

      • Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Stronger bases can sometimes promote this side reaction.

      • Solvent System: Employing a mixture of an organic solvent with water can sometimes suppress this side reaction.

      • Reagent Purity: Ensure high purity of all reagents, especially the boronic acid, to avoid hydride impurities.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.

    • Prevention:

      • Thorough Degassing: Ensure all solvents are properly degassed, and the reaction is maintained under a strict inert atmosphere to exclude oxygen.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water or alcohols), which deactivates the boronic acid.

    • Prevention:

      • Anhydrous Solvents: Using anhydrous solvents can minimize this side reaction, although water is often a necessary co-solvent for dissolving the base. A careful balance is needed.

      • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeborylation.

Q3: Which catalyst and ligand system is recommended for this compound?

Due to the electron-deficient nature of the pyridine ring, which can coordinate to the palladium catalyst and inhibit it, the use of bulky, electron-rich phosphine ligands is often recommended.

  • Recommended Systems:

    • For General Use: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a common starting point and can be effective.

    • For Challenging Couplings: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is often more effective. These ligands help to stabilize the active palladium species and prevent pyridine coordination.[1]

    • Another effective catalyst is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which is often robust and gives good yields.

Q4: How does the choice of base and solvent affect the reaction?

The base and solvent play crucial roles in the catalytic cycle and their proper selection is critical for high yields.

  • Base: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[2]

    • Common Choices: K₃PO₄ (potassium phosphate), K₂CO₃ (potassium carbonate), and Cs₂CO₃ (cesium carbonate) are frequently used.[3] K₃PO₄ is often a good choice as it is a moderately strong base that can minimize side reactions like hydrodehalogenation.[3]

  • Solvent: The solvent must solubilize the reactants and the catalyst. Often, a mixture of an organic solvent and water is used.[2]

    • Common Systems: A mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) is a very common and effective solvent system.[4] Other options include toluene/water, DMF/water, or THF/water. The water helps to dissolve the inorganic base.[2]

Data Presentation

Table 1: Suzuki Coupling Yields of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine89
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine86
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine82
44-(Trifluoromethyl)phenylboronic acid5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine78
52-Methylphenylboronic acid5-(o-tolyl)-2-methylpyridin-3-amine75
6Thiophene-2-boronic acid5-(thiophen-2-yl)-2-methylpyridin-3-amine72

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), Arylboronic acid (1.18 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.3 eq), 1,4-Dioxane/H₂O (4:1), 85-95 °C, 15 h.

Experimental Protocols

Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a generalized starting point adapted from procedures for structurally similar bromopyridines.[4][5] Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (a typical concentration is 0.1-0.2 M with respect to the limiting reagent).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Workflow General Suzuki Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (this compound, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst & Ligand reagents->catalyst setup 3. Seal, Evacuate & Backfill with Inert Gas catalyst->setup solvent 4. Add Degassed Solvent setup->solvent heat 5. Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Dilute & Perform Aqueous Extraction cool->extract dry 9. Dry Organic Layer & Concentrate extract->dry purify 10. Purify Product (Column Chromatography) dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki Troubleshooting Low Yields in Suzuki Coupling cluster_analysis Initial Analysis cluster_solutions Potential Solutions start Low Yield Observed check_sm Starting Material Consumed? start->check_sm reagent_quality Check Reagent Quality: - Use fresh, high-purity boronic acid - Use anhydrous, degassed solvents - Ensure inert atmosphere start->reagent_quality check_side_products Major Side Products Observed? (e.g., Debromination, Homocoupling) check_sm->check_side_products Yes optimize_catalyst Optimize Catalyst/Ligand: - Use bulky, electron-rich ligand (SPhos, XPhos) - Increase catalyst loading - Try different Pd source (e.g., Pd(dppf)Cl₂) check_sm->optimize_catalyst No minimize_side Minimize Side Reactions: - Use milder base (K₃PO₄) - Ensure thorough degassing - Use boronic ester check_side_products->minimize_side optimize_conditions Optimize Conditions: - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane/H₂O, Toluene/H₂O) - Vary temperature optimize_catalyst->optimize_conditions

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-5-fluoropyridine Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 3-Bromo-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful amination of this compound?

A1: The choice of ligand is paramount for the successful palladium-catalyzed amination of this compound. The electron-deficient nature of the pyridine ring, further deactivated by the fluorine atom, requires a bulky and electron-rich phosphine ligand to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Q2: Which palladium precursor is recommended for this reaction?

A2: Several Pd(0) and Pd(II) precursors can be effective. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-catalysts, which are more stable and generate the active Pd(0) species in situ, are also excellent options.

Q3: What type of base is most suitable for the amination of this compound?

A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be used and may be beneficial in specific cases to avoid side reactions.

Q4: Can I run the reaction open to the air?

A4: No, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst and some of the phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and poor or no conversion.

Q5: At what temperature should I run the reaction?

A5: The optimal temperature can vary depending on the specific amine, ligand, and solvent used. Generally, temperatures ranging from 80 °C to 110 °C are employed. It is advisable to start with a temperature around 100 °C and optimize from there.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the reaction is set up under a strict inert atmosphere. - Use a fresh bottle of palladium precursor and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
2. Inappropriate ligand.- Switch to a bulkier, more electron-rich ligand (e.g., a biarylphosphine ligand like XPhos or RuPhos).
3. Insufficiently strong base.- If using a weaker base like K₃PO₄ or Cs₂CO₃, consider switching to NaOt-Bu.
4. Low reaction temperature.- Gradually increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water.- Use anhydrous solvents and ensure all glassware is thoroughly dried.
2. Sub-optimal ligand-to-metal ratio.- Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).
3. Base-promoted decomposition.- Consider using a milder base like Cs₂CO₃ or K₃PO₄, although this may require a higher temperature or longer reaction time.
Difficulty in Product Purification 1. Formation of palladium black.- Filter the crude reaction mixture through a pad of Celite® before work-up and concentration.
2. Persistent impurities.- Ensure complete consumption of starting materials by TLC or LC-MS before stopping the reaction. - Optimize chromatographic purification conditions (e.g., solvent system, gradient).

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of bromopyridines. While specific data for this compound is limited in the public domain, these tables provide a strong starting point for optimization.

Table 1: Common Catalysts and Ligands

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2A robust system for many challenging substrates.
Pd(OAc)₂RuPhos1-2Often provides good results with hindered amines.
[Pd(allyl)Cl]₂t-BuXPhos1-2Another effective combination for electron-deficient systems.
XPhos Pd G3(Pre-catalyst)1-2Air and moisture-stable pre-catalyst, convenient to handle.

Table 2: Bases and Solvents

BaseEquivalentsSolventTypical Concentration (M)
NaOt-Bu1.2 - 2.0Toluene0.1 - 0.5
LiHMDS1.5 - 2.5THF0.1 - 0.5
Cs₂CO₃1.5 - 2.5Dioxane0.1 - 0.5
K₃PO₄1.5 - 2.5Toluene or Dioxane0.1 - 0.5

Experimental Protocols

General Protocol for the Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add the base (e.g., 1.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Amination Optimization cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis and Work-up prep_reagents Prepare Anhydrous Reagents (Substrate, Amine, Solvent, Base) setup_vessel Charge Schlenk Tube with Pd Precursor, Ligand, and Base prep_reagents->setup_vessel prep_catalyst Select Pd Precursor and Ligand prep_catalyst->setup_vessel add_reagents Add Substrate, Amine, and Solvent setup_vessel->add_reagents run_reaction Heat and Stir Reaction Mixture add_reagents->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor monitor->run_reaction If incomplete workup Quench, Extract, and Dry monitor->workup If complete purify Purify Product (Column Chromatography) workup->purify

Caption: A general experimental workflow for the optimization of the amination reaction.

troubleshooting_guide Troubleshooting Decision Tree start Low or No Conversion? check_inert Is the inert atmosphere adequate? start->check_inert Yes re_setup Re-setup reaction with scrupulous inert technique. check_inert->re_setup No check_catalyst Are catalyst components active? check_inert->check_catalyst Yes use_fresh Use fresh reagents or a pre-catalyst. check_catalyst->use_fresh No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_ligand Screen different ligands (e.g., XPhos, RuPhos). check_conditions->optimize_ligand optimize_base Try a stronger base (e.g., NaOtBu). check_conditions->optimize_base optimize_temp Increase temperature. check_conditions->optimize_temp

Caption: A decision tree to guide troubleshooting for low or no product conversion.

Technical Support Center: Purification Strategies for Removing Debrominated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of debrominated byproducts from chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of brominated compounds, offering step-by-step solutions to common problems.

Issue 1: Significant Debromination Occurs During the Reaction (e.g., Suzuki-Miyaura or Sonogashira Coupling)

  • Question: My reaction is producing a significant amount of the debrominated byproduct alongside my desired brominated product. How can I minimize its formation?

  • Answer: The formation of debrominated byproducts is a common side reaction, often influenced by reaction conditions. Here are several parameters you can adjust to minimize debromination:

    • Base Selection: Strong bases can sometimes promote debromination. Consider switching to a milder inorganic base.

    • Temperature Control: Side reactions like debromination are often favored at higher temperatures. Lowering the reaction temperature, even if it requires a longer reaction time, can significantly improve the product-to-byproduct ratio.

    • Catalyst and Ligand Choice: The choice of catalyst and ligand can have a substantial impact on selectivity. Screening different palladium catalysts and phosphine ligands may be necessary to find the optimal combination for your specific substrate.

    • Solvent System: The polarity and proticity of the solvent can influence the reaction pathway. Experimenting with different solvents or solvent mixtures may help suppress the debromination side reaction.

Issue 2: Difficulty in Separating the Brominated Product from the Debrominated Byproduct due to Similar Polarity

  • Question: My brominated product and the debrominated byproduct have very similar polarities, making them difficult to separate by standard column chromatography. What strategies can I employ?

  • Answer: Separating compounds with similar polarities requires optimizing your purification technique. Here are several approaches:

    • Chromatography Optimization:

      • Solvent System Screening: Meticulously screen various solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values).

      • Gradient Elution: Employing a shallow solvent gradient during column chromatography can enhance the separation of closely eluting compounds.[1]

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).[2]

    • Recrystallization: This technique can be highly effective if a suitable solvent or solvent system can be found where the desired product and the byproduct have different solubilities at varying temperatures. Fractional recrystallization, which involves multiple crystallization steps, can further enhance purity.

    • Liquid-Liquid Extraction: While less common for separating compounds with very similar polarities, it can sometimes be effective if there's a slight difference in their partitioning behavior between two immiscible solvents, or if one of the compounds can be selectively ionized through pH adjustment.[3][4]

Issue 3: Low Recovery of the Desired Brominated Product After Purification

  • Question: After performing purification, the yield of my brominated product is very low. What are the potential causes and how can I improve recovery?

  • Answer: Low recovery can be attributed to several factors throughout the workup and purification process. Consider the following:

    • Product Solubility: Your desired product might have some solubility in the aqueous layer during extraction or in the mother liquor after recrystallization.[5] Always check all phases and discarded solutions by TLC to ensure you are not prematurely discarding your product.[6]

    • Adsorption on Stationary Phase: Highly polar or functionalized compounds can irreversibly adsorb to the silica gel in column chromatography. Deactivating the silica gel with a small amount of triethylamine or using a less acidic stationary phase can mitigate this.[2]

    • Volatility: If your compound is volatile, it may be lost during solvent removal under high vacuum. Use gentler evaporation methods if you suspect this is the case.[6]

    • Recrystallization Solvent Volume: Using an excessive amount of solvent during recrystallization will lead to a significant portion of your product remaining dissolved in the mother liquor, thus reducing the yield.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of brominated compounds.

General Questions

  • Why is it crucial to remove debrominated byproducts from active pharmaceutical ingredients (APIs)? Debrominated byproducts can have different pharmacological and toxicological profiles compared to the parent brominated compound.[7] Their presence can affect the efficacy, safety, and stability of the final drug product. Regulatory agencies have strict guidelines on the identification and quantification of such impurities.

  • What are the most common methods for purifying brominated compounds from their debrominated analogs? The most widely used techniques are flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the purification, the physical state of the compound (solid or oil), and the polarity difference between the product and the byproduct.[8]

Recrystallization

  • How do I choose the best solvent for recrystallization? The ideal solvent is one in which your desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the debrominated byproduct has different solubility characteristics.[9] Small-scale solubility tests with a variety of solvents are essential to identify the optimal solvent or solvent mixture.[9]

  • My compound "oils out" during recrystallization instead of forming crystals. What should I do? "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. Try using a lower-boiling solvent, using a more dilute solution, or cooling the solution more slowly to encourage crystal formation.

Column Chromatography

  • What is a good starting point for developing a solvent system for column chromatography? A good starting point is to find a solvent system using TLC that gives your desired brominated product an Rf value of approximately 0.2-0.3.[10] This generally provides a good balance for effective separation on a column.

  • How much silica gel should I use for my column? The ratio of silica gel to your crude material depends on the difficulty of the separation. For easy separations (large difference in Rf values), a ratio of 30-50:1 (by weight) is often sufficient. For more challenging separations of compounds with similar polarities, a ratio of up to 120:1 may be necessary.[10]

Quantitative Data on Purification Efficacy

The following tables provide representative data on the effectiveness of different purification techniques for the removal of impurities. Note: The actual purity and yield will vary depending on the specific compounds and experimental conditions.

Table 1: Comparison of Purification Methods for a Hypothetical Brominated Compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Single Recrystallization859570
Fractional Recrystallization (2 cycles)85>9955
Flash Column Chromatography (Silica Gel)859880
Preparative HPLC85>99.565

Table 2: Analytical Methods for Quantifying Debrominated Impurities [11]

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key Advantages
HPLC-UV~0.01%~0.03%Robust, widely available, good for routine analysis.
GC-FID~0.01%~0.03%Excellent for volatile and thermally stable compounds.
GC-ECD<0.001%~0.003%Highly sensitive to halogenated compounds.
LC-MS<0.005%~0.015%Provides mass information for impurity identification.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Separation of a Brominated Aromatic Compound from its Debrominated Byproduct

This protocol outlines a general procedure for purifying a brominated aromatic compound using flash column chromatography.

1. Materials:

  • Silica gel (200-400 mesh)

  • Sand

  • Appropriate solvents for the mobile phase (determined by TLC analysis)

  • Glass column with a stopcock

  • Compressed air or nitrogen source

  • Collection tubes or flasks

2. Procedure:

  • Select Solvent System: Using TLC, identify a solvent system that provides good separation between the desired brominated product and the debrominated byproduct (aim for a ΔRf of at least 0.1).

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analyze Fractions:

    • Monitor the elution of compounds by TLC.

    • Combine the fractions containing the pure brominated product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Brominated Aromatic Solid

This protocol describes a general method for purifying a solid brominated compound.

1. Materials:

  • Crude brominated compound

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

2. Procedure:

  • Choose a Solvent: Based on small-scale solubility tests, select a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[12]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 3: Liquid-Liquid Extraction to Remove Polar Impurities

This protocol is useful for an initial workup to remove highly polar or ionic impurities from an organic reaction mixture.

1. Materials:

  • Reaction mixture in an organic solvent

  • Immiscible aqueous solution (e.g., water, dilute acid, or dilute base)

  • Separatory funnel

  • Beakers or flasks

2. Procedure:

  • Transfer to Separatory Funnel: Pour the organic reaction mixture and the aqueous washing solution into a separatory funnel.

  • Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for about 30 seconds, venting periodically.

  • Separate the Layers: Place the funnel in a ring stand and allow the two immiscible layers to separate completely.[3]

  • Drain the Layers: Remove the stopper and drain the bottom layer into a clean flask. Then, pour the top layer out of the top of the funnel into another flask.

  • Repeat if Necessary: The organic layer can be washed multiple times with fresh aqueous solution to ensure complete removal of the impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Visualizations

Decision-Making Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product (with debrominated byproduct) IsSolid Is the product a solid? Start->IsSolid SolubilityTest Perform Solubility Tests IsSolid->SolubilityTest Yes TLC_Analysis TLC Analysis for Solvent System IsSolid->TLC_Analysis No (Oil) GoodRecryst Good Recrystallization Solvent Found? SolubilityTest->GoodRecryst Recrystallize Recrystallization GoodRecryst->Recrystallize Yes GoodRecryst->TLC_Analysis No PureProduct Pure Brominated Product Recrystallize->PureProduct GoodSeparation Good Separation on TLC? TLC_Analysis->GoodSeparation ColumnChrom Flash Column Chromatography GoodSeparation->ColumnChrom Yes Prep_HPLC Preparative HPLC GoodSeparation->Prep_HPLC No ColumnChrom->PureProduct Prep_HPLC->PureProduct

Caption: A decision tree for selecting an appropriate purification strategy.

Experimental Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow Start Start: Crude Product TLC 1. TLC Analysis: Select Eluent Start->TLC PrepareColumn 2. Prepare Column: Slurry Pack Silica TLC->PrepareColumn LoadSample 3. Load Sample: Wet or Dry Loading PrepareColumn->LoadSample Elute 4. Elute with Pressure LoadSample->Elute CollectFractions 5. Collect Fractions Elute->CollectFractions AnalyzeFractions 6. Analyze Fractions by TLC CollectFractions->AnalyzeFractions Combine 7. Combine Pure Fractions AnalyzeFractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End End: Purified Product Evaporate->End

Caption: Step-by-step workflow for flash column chromatography.

Differential Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_HSP90 AhR-HSP90 Complex (Inactive) AhR->AhR_HSP90 HSP90 HSP90 HSP90->AhR_HSP90 ARNT ARNT Brominated_Drug Brominated Drug (High Affinity Ligand) Brominated_Drug->AhR_HSP90 Binds Debrominated_Byproduct Debrominated Byproduct (Low Affinity Ligand) Debrominated_Byproduct->AhR_HSP90 Binds weakly AhR_ARNT AhR-ARNT Complex (Active) AhR_HSP90->AhR_ARNT Translocation (Strong Activation) Weak_Transcription Weak/No Transcription AhR_HSP90->Weak_Transcription Weak Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Transcription Increased Transcription AhR_ARNT->Transcription CYP1A1 CYP1A1 Gene XRE->CYP1A1

Caption: Differential activation of the AhR pathway by a brominated drug versus its debrominated byproduct.

References

Managing side reactions during the metalation of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metalation of 3-bromo-5-fluoropyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the metalation of this compound and subsequent quenching with an electrophile.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Inactive Organometallic Reagent The titer of organolithium reagents like n-BuLi can decrease over time. It is crucial to titrate the reagent before use to determine its exact concentration. For Grignard reagents, ensure magnesium turnings are fresh and activated.
Presence of Water or Protic Solvents Organometallic reagents are extremely sensitive to moisture and protic impurities, which will quench the base. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents.[1]
Incorrect Reaction Temperature Metalation reactions are typically conducted at low temperatures (e.g., -78 °C) to ensure the stability of the metalated intermediate and prevent side reactions.[2][3] Ensure the reaction is maintained at the optimal low temperature.
Inefficient Halogen-Metal Exchange If using n-BuLi with the intent of bromine-lithium exchange, the reaction may be slow. Consider adding TMEDA to increase the reactivity of the butyllithium.[3][4] Alternatively, warming the reaction slightly (e.g., to -30 °C) after BuLi addition before re-cooling could facilitate the exchange.[1]

Issue 2: Poor Regioselectivity (Metalation at an undesired position)

Potential Cause Recommended Solution
Competition Between Directing Groups In this compound, both the pyridine nitrogen and the fluorine atom can act as directing metalation groups (DMGs).[2][4][5] The fluorine directs to the C4 position, while the pyridine nitrogen directs to C2 and C6. The C-H acidity is also a factor.
Use of a Non-Optimal Base Highly reactive bases like n-BuLi or s-BuLi might be less selective.[5] Using a sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can improve regioselectivity by favoring deprotonation at the most sterically accessible and acidic site.[5]
Thermodynamic vs. Kinetic Control The initial site of metalation (kinetic product) may not be the most stable one. The organometallic intermediate might rearrange to a more stable isomer (thermodynamic product) over time or at higher temperatures.

Issue 3: Formation of Unexpected Side Products

Potential Cause Recommended Solution
Halogen Dance Rearrangement Under basic conditions, the bromine atom can migrate to a different position on the pyridine ring, a phenomenon known as the halogen dance.[6][7][8][9] This can lead to a mixture of isomers. This rearrangement is influenced by the base, solvent, and temperature.[6] Using milder conditions or different bases may suppress this side reaction.
Nucleophilic Addition to the Pyridine Ring Alkyllithium reagents (e.g., n-BuLi) can act as nucleophiles and add to the electron-deficient pyridine ring, particularly at the C2 or C6 positions.[2][4] Using a non-nucleophilic, sterically hindered base like LDA or LiTMP is highly recommended to avoid this.[5]
Dimerization The metalated pyridine intermediate can act as a nucleophile and react with a molecule of the starting this compound, leading to the formation of bipyridine dimers.[10] This can be minimized by maintaining a low temperature and adding the electrophile promptly after the metalation is complete.
Reaction with Solvent THF can be deprotonated by strong bases, especially at temperatures above -40 °C. It is important to maintain the recommended low temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position of metalation on this compound when using a strong lithium base?

A1: The regiochemical outcome of the metalation of this compound is directed by a combination of factors: the directing effect of the pyridine nitrogen and the fluorine atom, and the inductive effects of the halogens which increase the acidity of adjacent protons. The fluorine atom is a strong directing group, favoring deprotonation at the ortho C4 position. The pyridine nitrogen directs to C2 and C6. Given the strong directing effect of fluorine, metalation at the C4 position is a highly probable outcome.

Q2: How can I avoid the "halogen dance" side reaction?

A2: The halogen dance is a base-catalyzed rearrangement of halogens on an aromatic ring.[6][11] To minimize this, consider the following:

  • Temperature: Maintain a very low temperature (e.g., -78 °C or lower) throughout the reaction.

  • Base Selection: The choice of base can be critical. Sometimes, a less reactive or more hindered base can suppress the rearrangement.

  • Solvent: The solvent can play a significant role. For instance, a reaction that proceeds via a halogen dance in THF might be suppressed in a different ethereal solvent like tetrahydropyran.[6]

  • Reaction Time: Keep the time between the formation of the organometallic intermediate and quenching with an electrophile as short as possible.

Q3: Is n-BuLi a suitable base for the metalation of this compound?

A3: While n-BuLi is a common and powerful base for metalation, it presents two main risks with this substrate:

  • Nucleophilic Addition: It can add to the pyridine ring as a side reaction.[2][4]

  • Halogen-Metal Exchange: It can undergo bromine-lithium exchange instead of deprotonation. The desired outcome depends on which reactive intermediate you intend to generate.

For selective deprotonation (C-H activation), a hindered, non-nucleophilic base like LDA or a TMP-based reagent (e.g., TMPMgCl·LiCl) is often a better choice.[2][5]

Q4: What are the advantages of using TMPMgCl·LiCl for this reaction?

A4: TMPMgCl·LiCl, a so-called "Knochel-Hauser base," offers several advantages:

  • High Regioselectivity: Its steric bulk often leads to highly regioselective deprotonations.

  • Functional Group Tolerance: It is more tolerant of sensitive functional groups compared to organolithium reagents.

  • Suppression of Side Reactions: It is non-nucleophilic, thus avoiding addition to the pyridine ring.

  • Milder Conditions: These reactions can often be performed at more convenient temperatures than those requiring organolithiums (e.g., -40 °C to 25 °C).[12][13]

Q5: My reaction is not working. What are the first things I should check?

A5:

  • Anhydrous Conditions: Confirm that all glassware was properly dried and that you used anhydrous solvents. Moisture is a common cause of failure for organometallic reactions.[1]

  • Reagent Quality: If possible, titrate your organolithium base to confirm its concentration. Ensure your this compound is pure and dry.

  • Temperature Control: Verify that your cooling bath is maintaining the target temperature.

  • Inert Atmosphere: Ensure your reaction was conducted under a positive pressure of an inert gas like argon or nitrogen to exclude oxygen and moisture.

Experimental Protocols

Protocol 1: Directed ortho-Metalation at C4 using LDA

This protocol aims for deprotonation at the C4 position, directed by the fluorine atom.

  • Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Reagents: In the flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF (target concentration ~0.5 M).

  • Base Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes to form LDA.

  • Metalation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.

  • Quenching: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise at -78 °C.

  • Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Bromine-Magnesium Exchange using iPrMgCl·LiCl

This protocol aims for a halogen-metal exchange to generate a Grignard reagent at the C3 position.

  • Setup: Flame-dry a flask as described in Protocol 1.

  • Reaction: To a solution of this compound (1.0 eq.) in anhydrous THF at room temperature, add iPrMgCl·LiCl (1.1 eq., typically a 1.3 M solution in THF) dropwise.

  • Exchange: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC/MS for the disappearance of the starting material.

  • Quenching: Cool the reaction to 0 °C and slowly add the electrophile (1.2 eq.).

  • Work-up: After the reaction is complete, quench with saturated aqueous NH₄Cl and follow the extraction and purification procedure described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Bases for Pyridine Metalation

BaseTypeTypical Temp.Common Side ReactionsNotes
n-BuLi Alkyllithium-78 °CNucleophilic addition, Br/Li exchange, low selectivityReactivity can be enhanced with TMEDA.[3][4][5]
s-BuLi Alkyllithium-78 °CMore basic and hindered than n-BuLi, but still prone to addition.Often used for less acidic protons.[5]
LDA Lithium Amide-78 °CHalogen danceNon-nucleophilic, good for directed deprotonation.[5]
LiTMP Lithium Amide-78 °CHalogen danceVery hindered, can provide different selectivity than LDA.[5]
TMPMgCl·LiCl Mg/Li Amide-40 to 25 °CGenerally fewer side reactionsExcellent functional group tolerance.[2][13]
iPrMgCl·LiCl Grignard0 to 25 °CNone (for exchange)Used for halogen-metal exchange, not deprotonation.[14]

Visualizations

Metalation_Pathways Potential Reaction Pathways for this compound cluster_start Starting Material cluster_bases Bases / Reagents cluster_intermediates Reactive Intermediates cluster_products Final Products (after E+ quench) Start This compound Base_BuLi n-BuLi / s-BuLi Start->Base_BuLi Multiple Paths Base_Grignard iPrMgCl·LiCl (Halogen Exchange) Start->Base_Grignard Alternative Path Base_LDA LDA / LiTMP (Deprotonation) Inter_C4 4-Lithio-3-bromo-5-fluoropyridine Base_LDA->Inter_C4 Base_BuLi->Inter_C4 Deprotonation Side_Addition Nucleophilic Addition Product Base_BuLi->Side_Addition Side_Dance Halogen Dance Intermediate Base_BuLi->Side_Dance Inter_C3 3-Magnesio-5-fluoropyridine Base_Grignard->Inter_C3 Prod_C4 C4-Substituted Product Inter_C4->Prod_C4 + E+ Prod_C3 C3-Substituted Product Inter_C3->Prod_C3 + E+ Prod_Side Side Products Side_Addition->Prod_Side Side_Dance->Prod_Side

Caption: Decision workflow for the metalation of this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Metalation Reactions start Reaction Start check_yield Low / No Yield? start->check_yield check_regio Incorrect Regiochemistry? check_yield->check_regio No solution_yield1 Check Anhydrous Conditions (Dry Glassware/Solvents) check_yield->solution_yield1 Yes check_side_products Unexpected Side Products? check_regio->check_side_products No solution_regio1 Switch to Hindered Base (e.g., LDA, TMPMgCl·LiCl) check_regio->solution_regio1 Yes success Successful Product Formation check_side_products->success No solution_side1 Use Non-nucleophilic Base (e.g., LDA) to avoid addition check_side_products->solution_side1 Yes solution_yield2 Titrate Organolithium Reagent solution_yield1->solution_yield2 solution_yield3 Verify Temperature Control solution_yield2->solution_yield3 solution_regio2 Strict Temperature Control (-78°C) solution_regio1->solution_regio2 solution_side2 Minimize Reaction Time to prevent Halogen Dance solution_side1->solution_side2 solution_side3 Ensure Prompt Quenching to avoid dimerization solution_side2->solution_side3

References

Technical Support Center: Improving Regioselectivity in Reactions with 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions with this compound?

A1: The regiochemical outcome of reactions with this compound is primarily governed by a combination of electronic effects, steric hindrance, and the reaction mechanism. The pyridine nitrogen is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. The bromo and fluoro substituents also exert their own electronic and steric influences.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-F bonds is a key factor. Generally, the C-Br bond is significantly more reactive than the C-F bond, making selective functionalization at the C3 position feasible under carefully controlled conditions.[1][2] However, the choice of catalyst, ligands, and base can influence this selectivity.

For deprotonation reactions (lithiation), the acidity of the ring protons is influenced by the electron-withdrawing effects of the nitrogen and halogen substituents. The most acidic proton is typically located between the two halogens at the C4 position.

Q2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, which position is more likely to react?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond at the C3 position is significantly more reactive than the carbon-fluorine (C-F) bond at the C5 position.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. Therefore, under typical conditions, selective functionalization at the C3 position is expected. However, forcing conditions or specific catalyst systems designed for C-F activation could potentially lead to reaction at the C5 position.

Q3: Can I achieve selective functionalization at the C4 position of this compound?

A3: Yes, selective functionalization at the C4 position is possible through a directed ortho-metalation (DoM) strategy. The electron-withdrawing nature of both the bromine and fluorine atoms, as well as the pyridine nitrogen, increases the acidity of the proton at the C4 position. By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Knochel-type base (e.g., TMPMgCl·LiCl) at low temperatures, selective deprotonation at C4 can be achieved. The resulting organometallic intermediate can then be trapped with various electrophiles.[2][3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptom: You are observing a mixture of products, including the desired 3-substituted product, debrominated starting material, and potentially some difunctionalized or C5-substituted products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Catalyst Loading or Reaction Temperature High temperatures or excessive catalyst can lead to side reactions, including C-F bond activation or debromination. Reduce the catalyst loading (typically 1-5 mol%) and the reaction temperature. Monitor the reaction progress closely to avoid over-reaction.
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in promoting the desired coupling while minimizing side reactions.[4][5]
Incorrect Base The choice of base can significantly impact the reaction outcome. A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu to minimize decomposition of the starting material or boronic acid.[6]
Poor Quality Boronic Acid Boronic acids can degrade over time, leading to lower yields and side reactions. Use freshly purchased or recrystallized boronic acids.
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination

Symptom: The starting material is consumed slowly, or a significant amount remains even after prolonged reaction times, resulting in a low yield of the desired 3-amino-5-fluoropyridine derivative.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle. The use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) can mitigate this issue.[4][7]
Inappropriate Base Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can depend on the specific amine being coupled.[6][8]
Solvent Effects The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common solvents for this reaction.[7]
Steric Hindrance If coupling a bulky amine, steric hindrance can slow down the reaction. In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary.
Issue 3: Difficulty in Achieving Selective Lithiation at C4

Symptom: Attempts to perform a directed ortho-metalation at the C4 position result in a mixture of products, including addition of the organolithium reagent to the pyridine ring or reaction at other positions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Nucleophilic Addition of Organolithium Reagent Strong, nucleophilic bases like n-butyllithium can add to the electron-deficient pyridine ring. Use a non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[3][9]
Incorrect Reaction Temperature Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of deprotonation. Ensure the reaction temperature is maintained throughout the addition of the base and the electrophile.
Premature Quenching The lithiated intermediate may be unstable. Add the electrophile to the reaction mixture at low temperature as soon as the deprotonation is complete.
Use of a Halogen-Metal Exchange Reagent For substrates where direct deprotonation is problematic, a halogen-metal exchange using reagents like iso-propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can be a milder and more selective alternative to lithiation.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (if using Pd₂(dba)₃, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure (Conventional Heating):

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure (Microwave Irradiation):

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst (and ligand), and the base.

  • Add the solvent and seal the vial.

  • Place the vial in a microwave reactor and heat to 100-150 °C for 10-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After cooling, work up and purify the product as described for the conventional heating method.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is critical and may require optimization for different amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BrettPhos, RuPhos).

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (or palladium source and ligand) and the base to a dry Schlenk flask.

  • Add this compound and the solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[7]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012-2470-90General conditions for various arylboronic acids.[10]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1001885-95Effective for electron-deficient pyridines.[5]
PdCl₂(dppf)Na₂CO₃DMF1004-1275-92Good for a broad range of substrates.

Note: Yields are based on reactions with structurally similar bromopyridines and may vary for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

AmineCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
Primary AlkylamineRuPhos PrecatalystNaOtBuToluene10080-95
AnilineXPhos PrecatalystK₃PO₄Dioxane11075-90
Secondary AmineBrettPhos PrecatalystLiHMDSTHF8070-88

Note: These are generalized conditions based on literature for various bromopyridines and serve as a starting point for optimization.[7]

Visualizations

Troubleshooting_Regioselectivity start Start: Planning reaction with This compound reaction_type Select Reaction Type start->reaction_type cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling C-C or C-N bond formation lithiation Deprotonation / Lithiation reaction_type->lithiation C4-functionalization cc_issue Issue: Poor Regioselectivity or Low Yield cross_coupling->cc_issue cc_check_bond Reaction occurs at C3 (C-Br). Is reaction at C5 (C-F) observed? cc_issue->cc_check_bond Analyze product mixture cc_force_cond Forcing conditions or C-F activation catalyst used? cc_check_bond->cc_force_cond Yes cc_optimize_ligand Optimize ligand: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos). cc_check_bond->cc_optimize_ligand No, other side reactions cc_reduce_cond Reduce temperature, catalyst loading, and reaction time. cc_force_cond->cc_reduce_cond Yes cc_reduce_cond->cc_optimize_ligand cc_optimize_base Optimize base: Try milder bases (K2CO3, Cs2CO3) for Suzuki or strong non-nucleophilic bases (NaOtBu, LiHMDS) for Buchwald-Hartwig. cc_optimize_ligand->cc_optimize_base cc_success Desired C3-selectivity achieved cc_optimize_base->cc_success lith_issue Issue: Low yield or mixture of products lithiation->lith_issue lith_check_base Using a non-nucleophilic base? (e.g., LDA, LiTMP) lith_issue->lith_check_base lith_use_non_nuc_base Switch to a non-nucleophilic base. lith_check_base->lith_use_non_nuc_base No lith_check_temp Reaction at low temperature? (e.g., -78 °C) lith_check_base->lith_check_temp Yes lith_use_non_nuc_base->lith_check_temp lith_lower_temp Maintain low temperature during reaction. lith_check_temp->lith_lower_temp No lith_consider_exchange Consider Halogen-Metal Exchange (e.g., i-PrMgCl·LiCl). lith_check_temp->lith_consider_exchange Yes lith_lower_temp->lith_consider_exchange lith_success Selective C4-functionalization achieved lith_consider_exchange->lith_success

Caption: Troubleshooting workflow for regioselectivity issues in reactions with this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, coupling partner, catalyst, ligand, and base in a dry flask. inert Establish inert atmosphere (evacuate and backfill with Ar/N2). reagents->inert solvent Add anhydrous, degassed solvent. inert->solvent heat Heat to desired temperature (conventional or microwave). solvent->heat monitor Monitor progress (TLC, LC-MS). heat->monitor quench Cool and quench reaction. monitor->quench extract Extract with organic solvent, wash, and dry. quench->extract purify Purify by column chromatography. extract->purify

Caption: General experimental workflow for cross-coupling reactions of this compound.

Signaling_Pathways substrate This compound pd_coupling Palladium-Catalyzed Cross-Coupling substrate->pd_coupling dom Directed ortho-Metalation (DoM) substrate->dom snar Nucleophilic Aromatic Substitution (SNAr) substrate->snar c3_functionalization C3-Functionalization pd_coupling->c3_functionalization Selective at C-Br c4_functionalization C4-Functionalization dom->c4_functionalization Deprotonation at most acidic site c5_functionalization C5-Functionalization (less common) snar->c5_functionalization Requires harsh conditions for C-F activation

Caption: Logical relationships for regioselective functionalization of this compound.

References

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for minimizing the homo-coupling of 3-Bromo-5-fluoropyridine in Suzuki-Miyaura cross-coupling reactions. Homo-coupling, the dimerization of the starting aryl halide to form 5,5'-difluoro-3,3'-bipyridine, is a common side reaction that reduces the yield of the desired product and complicates purification. Careful selection of the catalyst system and optimization of reaction conditions are crucial for success.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: I am observing a significant amount of 5,5'-difluoro-3,3'-bipyridine in my reaction mixture. What are the primary causes of homo-coupling?

A1: The formation of homo-coupling byproducts in Suzuki-Miyaura reactions can be attributed to several factors:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homo-coupling of the organoboron reagent.[1]

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Less effective catalyst systems may favor the homo-coupling pathway.

  • Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the competing homo-coupling side reaction can become more prominent.[1]

  • Stoichiometry: An excess of the boronic acid can sometimes lead to an increase in its homo-coupling.[2]

Q2: What is the most effective catalyst system to minimize the homo-coupling of this compound?

A2: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are generally recommended to promote the desired cross-coupling over homo-coupling. While direct comparative data for this specific substrate is limited, catalyst systems that have shown high efficacy in the coupling of similar bromopyridines include:

  • Palladium(II) Acetate with a Buchwald Ligand (e.g., SPhos, XPhos): These ligands are known to stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps with heteroaryl halides.

  • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄): This is a commonly used catalyst that can be effective, although it may be less efficient than more modern catalyst systems for challenging substrates.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is often a good choice for a variety of cross-coupling reactions and can offer a balance of reactivity and stability.

Q3: How does the choice of base and solvent affect the formation of the homo-coupled byproduct?

A3: The base and solvent system plays a crucial role in the Suzuki-Miyaura reaction and can influence the extent of homo-coupling.

  • Base: The choice of base is critical and often substrate-dependent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). It is essential to use a dry, finely powdered base to ensure accurate stoichiometry and reactivity. An inappropriate base can hinder the catalytic cycle, making side reactions like homo-coupling more likely.

  • Solvent: The solvent must solubilize all reaction components. Common choices include 1,4-dioxane, toluene, and mixtures with water.[2] Rigorous degassing of the solvent is crucial to remove dissolved oxygen, which can promote homo-coupling.[1]

Q4: Can the stability of the boronic acid partner influence homo-coupling?

A4: Yes, the stability of the organoboron reagent is a key factor. Heteroarylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] While this is a different side reaction from homo-coupling, an unstable boronic acid can disrupt the stoichiometry and potentially lead to a more complex reaction mixture. To mitigate this, consider the following:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.

  • Anhydrous Conditions: If using a boronic acid that is sensitive to hydrolysis, running the reaction under strictly anhydrous conditions can be beneficial.

Data Presentation: Catalyst System Comparison for Similar Substrates

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄3PPh₃K₂CO₃1,4-Dioxane/Water80-10012-2470-85
Pd(OAc)₂ / SPhos2SPhosK₃PO₄Toluene1004-1285-95
Pd(dppf)Cl₂1dppfCs₂CO₃DMF1006-1875-90

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound. Optimization of specific parameters will likely be necessary.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

  • Reaction Setup: In a glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol) to a dried Schlenk tube.

  • Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add toluene (10 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Start: High Homo-coupling of This compound Catalyst_Choice Select Catalyst System Start->Catalyst_Choice Buchwald Pd(OAc)2 / SPhos (or other Buchwald ligand) Catalyst_Choice->Buchwald Recommended PdPPh34 Pd(PPh3)4 Catalyst_Choice->PdPPh34 Alternative PddppfCl2 Pd(dppf)Cl2 Catalyst_Choice->PddppfCl2 Alternative Optimize_Conditions Optimize Reaction Conditions Buchwald->Optimize_Conditions PdPPh34->Optimize_Conditions PddppfCl2->Optimize_Conditions Base_Solvent Screen Bases (K3PO4, Cs2CO3) & Degassed Solvents (Toluene, Dioxane) Optimize_Conditions->Base_Solvent Boronic_Acid_Partner Consider Boronic Ester (Pinacol or MIDA) Optimize_Conditions->Boronic_Acid_Partner Analysis Analyze Product:Byproduct Ratio (GC-MS or LC-MS) Base_Solvent->Analysis Boronic_Acid_Partner->Analysis Success Minimized Homo-coupling Analysis->Success High Product:Byproduct Ratio Troubleshoot Re-evaluate Catalyst/Conditions Analysis->Troubleshoot Low Product:Byproduct Ratio Troubleshoot->Catalyst_Choice

Caption: A workflow for selecting and optimizing a catalyst system to minimize homo-coupling.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R Ln Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Overcoming solubility issues in 3-Bromo-5-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during reactions with 3-Bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound is generally soluble in many common organic solvents.[1] Based on its structure—a substituted pyridine—it is expected to be soluble in a range of polar aprotic and nonpolar solvents. While specific quantitative data is limited, a predicted solubility profile has been compiled from related compounds and general principles.

Q2: My this compound appears as a solid, but sometimes it is a liquid. How does this affect my reaction setup?

A2: this compound has a melting point of 24-28 °C. This means that depending on the ambient temperature of your laboratory, it can exist as either a low-melting solid or a colorless to light yellow liquid. If it is a solid, it will need to dissolve in the reaction solvent. If it is a liquid, it should be miscible with the appropriate solvents. In either case, ensuring complete dissolution before proceeding with the reaction is crucial for homogeneity and optimal reaction kinetics.

Q3: I am observing incomplete dissolution of this compound in my chosen reaction solvent. What are the immediate troubleshooting steps?

A3: If you observe suspended particles or an oily residue, this indicates a solubility issue. Initial steps to address this include:

  • Sonication: Placing the reaction vessel in an ultrasonic bath can help break up solid particles and promote dissolution.

  • Gentle Heating: Carefully warming the mixture can increase the solubility of the compound. Ensure the temperature is well below the boiling point of the solvent and does not negatively impact the stability of other reagents.

  • Solvent Screening: If the initial solvent is ineffective, consulting the predicted solubility table and choosing a solvent with higher predicted solubility is recommended.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective strategy. For instance, in palladium-catalyzed cross-coupling reactions, a mixture of a nonpolar solvent like toluene or dioxane with a more polar co-solvent can enhance the solubility of all reaction components, including the base and the catalyst complex.[2]

Predicted Solubility Profile

Solvent ClassSolvent NamePredicted SolubilityRationale & Notes
Halogenated Dichloromethane (DCM)HighReported to be a good solvent for this compound.[3]
ChloroformHighSimilar to DCM, expected to be a good solvent.
Ethers Tetrahydrofuran (THF)HighA versatile solvent for many organometallic reactions.
1,4-DioxaneHighCommonly used in cross-coupling reactions.
Diethyl EtherModerateMay have lower solubility compared to THF and dioxane.
Aromatic Hydrocarbons TolueneModerate to HighFrequently used in palladium-catalyzed reactions.[4]
XyleneModerateSimilar to toluene, but with a higher boiling point.
Polar Aprotic Dimethylformamide (DMF)HighA strong polar solvent capable of dissolving many organic compounds.
Dimethyl Sulfoxide (DMSO)HighAnother strong polar solvent; use with caution as it can be difficult to remove.
Acetonitrile (ACN)Moderate to HighA polar aprotic solvent suitable for a range of reactions.
Alcohols Methanol (MeOH)ModerateThe polarity may lead to good solubility.
Ethanol (EtOH)ModerateSimilar to methanol.
Nonpolar Hydrocarbons Hexane(s)LowAs a polar molecule, this compound is expected to have limited solubility.
Aqueous WaterVery LowHalogenated pyridines generally have poor water solubility.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low yield or stalled reaction, with undissolved this compound.

Potential Cause & Solution Workflow:

A Low Yield & Poor Solubility in Suzuki Coupling B Step 1: Solvent System Optimization A->B C Use a higher boiling point ether (e.g., Dioxane) or an aromatic solvent (e.g., Toluene). B->C D Step 2: Introduce a Co-solvent C->D E Add a small amount of a polar aprotic solvent (e.g., DMF) to aid dissolution. D->E F Step 3: Temperature Adjustment E->F G Increase the reaction temperature to improve solubility and reaction rate. F->G H Step 4: Phase-Transfer Catalyst G->H I For biphasic systems (e.g., Toluene/Water), add a phase-transfer catalyst to facilitate reactant interaction. H->I

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling solubility issues.

Buchwald-Hartwig Amination

Issue: Incomplete reaction with starting material remaining out of solution.

Potential Cause & Solution Workflow:

A Incomplete Buchwald-Hartwig Amination due to Insolubility B Step 1: Re-evaluate Solvent Choice A->B C Switch to a solvent known for good substrate solubility in this reaction, such as Dioxane or Toluene. B->C D Step 2: Base Solubility C->D E Ensure the base (e.g., NaOtBu, Cs2CO3) is sufficiently soluble. Consider using a more soluble base or a co-solvent. D->E F Step 3: Homogenization Techniques E->F G Apply sonication at the start of the reaction to ensure a fine suspension and promote dissolution. F->G H Step 4: Ligand Choice G->H I Bulky electron-rich ligands can sometimes improve the solubility of the catalytic species and overall reaction efficiency. H->I

Caption: Troubleshooting workflow for Buchwald-Hartwig amination solubility issues.

Grignard Reagent Formation and Subsequent Reactions

Issue: Difficulty in initiating Grignard reagent formation or poor reactivity of the formed Grignard with an electrophile.

Potential Cause & Solution Workflow:

A Grignard Reaction Issues with this compound B Step 1: Ensure Anhydrous Conditions A->B C Grignard reagents are highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents (e.g., THF, Diethyl Ether). B->C D Step 2: Magnesium Activation C->D E Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. D->E F Step 3: Solubility of the Aryl Halide E->F G Ensure this compound is fully dissolved. A small amount of co-solvent like THF in diethyl ether can help. F->G H Step 4: Temperature Control G->H I Maintain a gentle reflux to sustain the reaction without solvent loss. H->I

Caption: Troubleshooting workflow for Grignard reaction issues.

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a solid organic compound in various solvents.

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a small vial.

  • Solvent Addition: Add the chosen solvent (e.g., 0.1 mL) to the vial.

  • Agitation: Vigorously stir or sonicate the mixture for 1-2 minutes.

  • Observation: Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), followed by agitation and observation, until the solid is fully dissolved.

  • Calculation: The solubility can be approximated from the total volume of solvent required to dissolve the initial mass of the compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon).

  • Reagent Addition: Add the amine (1.1 equiv.) followed by the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

References

Preventing decomposition of 3-Bromo-5-fluoropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridine. The following information is designed to help you mitigate decomposition and overcome common challenges in your synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound under reaction conditions?

A1: The main decomposition pathways for this compound are influenced by the specific reaction conditions employed:

  • Metal-Halogen Exchange and Subsequent Reactions: In the presence of strong organometallic bases like n-butyllithium (n-BuLi) at elevated temperatures, lithium-halogen exchange can occur. The resulting pyridyllithium species can be unstable and may lead to the formation of pyridyne intermediates or other undesired byproducts.

  • Protodebromination: In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, hydrodehalogenation (protodebromination) can occur, where the bromine atom is replaced by a hydrogen atom. This is often facilitated by the presence of a hydrogen source (e.g., water, alcohols) and certain phosphine ligands.

  • Homocoupling: Dimerization of this compound to form 3,3'-difluoro-5,5'-bipyridine can be a significant side reaction in palladium-catalyzed cross-coupling reactions, particularly in the presence of oxygen.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation and potentially promoting side reactions.[1]

Q2: How can I minimize the decomposition of this compound during storage?

A2: To ensure the stability of this compound during storage, it is recommended to keep it in a cool, dry, and well-ventilated place, away from heat sources and direct light. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

Q3: Are there specific palladium catalysts or ligands that are recommended to improve the stability of this compound in cross-coupling reactions?

A3: The choice of catalyst and ligand is crucial for the success of cross-coupling reactions with this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., SPhos, XPhos), can be beneficial. These ligands can promote the desired catalytic cycle and shield the palladium center, potentially reducing catalyst inhibition by the pyridine nitrogen. The use of pre-formed palladium catalysts can also be advantageous in ensuring the active catalytic species is efficiently generated.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield of the desired coupled product, with the formation of 5-fluoropyridine (protodebromination) and/or 3,3'-difluoro-5,5'-bipyridine (homocoupling).

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cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_outcomes Possible Outcomes start This compound + Boronic Acid/Ester reaction Pd Catalyst, Base, Solvent, Heat start->reaction Reaction Conditions product Desired Product reaction->product Successful Coupling side_product1 5-Fluoropyridine (Protodebromination) reaction->side_product1 Side Reaction 1 side_product2 3,3'-Difluoro-5,5'-bipyridine (Homocoupling) reaction->side_product2 Side Reaction 2

Figure 1. Potential outcomes in Suzuki-Miyaura coupling.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOEt. Ensure the base is finely powdered and anhydrous.Strong bases can promote protodebromination, especially in the presence of water. Milder bases are often sufficient to activate the boronic acid without causing significant degradation of the substrate.
Solvent Use anhydrous, degassed solvents. A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) and a minimal amount of water is a common system.Water can be a source of protons for protodebromination. Thoroughly degassing the solvent helps to minimize homocoupling, which is often promoted by oxygen.
Catalyst & Ligand Employ a Pd(0) catalyst source like Pd(PPh₃)₄ or a pre-catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Pd(0) catalysts can enter the catalytic cycle directly. Bulky ligands can accelerate the desired cross-coupling pathway and reduce the likelihood of catalyst inhibition by the pyridine nitrogen.
Temperature Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed. Avoid excessively high temperatures.While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways.
Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid or its pinacol ester.This can help to drive the reaction to completion and compensate for any degradation of the boronic acid (protodeboronation).

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and finely powdered K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Lithiation and Metal-Halogen Exchange Reactions

Issue: Low yield of the desired product after quenching with an electrophile, with recovery of starting material or formation of complex byproducts.

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cluster_lithiation Lithiation Process cluster_outcomes Possible Outcomes start This compound reagent n-BuLi, Anhydrous THF start->reagent Add dropwise at -78 °C intermediate 3-Lithio-5-fluoropyridine reagent->intermediate Lithium-Halogen Exchange product Desired Product intermediate->product Quench with Electrophile (E+) at -78 °C side_product Decomposition/ Side Products intermediate->side_product Warm-up before quenching

Figure 2. Lithiation workflow and potential pitfalls.

Troubleshooting Strategies:

ParameterRecommendationRationale
Temperature Maintain a very low temperature (≤ -78 °C) throughout the addition of the organolithium reagent and before quenching with the electrophile.The lithiated intermediate of this compound is likely unstable at higher temperatures and can decompose, potentially forming a pyridyne intermediate.
Reagent Addition Add the organolithium reagent (e.g., n-BuLi) slowly and dropwise to the solution of this compound.This helps to control the exotherm of the reaction and maintain a low temperature, minimizing side reactions.
Solvent Use anhydrous tetrahydrofuran (THF).Ethereal solvents are necessary to solvate the organolithium species. The solvent must be completely dry as organolithiums react violently with water.
Atmosphere Conduct the reaction under a strictly inert atmosphere (argon or nitrogen).Organolithium reagents are highly reactive towards oxygen and moisture.
Quenching Quench the reaction with the electrophile at low temperature before allowing the reaction to warm to room temperature.Adding the electrophile while the lithiated species is stable at low temperature maximizes the yield of the desired product.

Experimental Protocol: Low-Temperature Lithiation

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a magnetic stirrer, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.

  • Warming and Work-up: After the addition is complete, stir the mixture at -78 °C for another hour before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and purify by column chromatography.

Buchwald-Hartwig Amination

Issue: Low yield of the aminated product, with potential for catalyst deactivation.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst & Ligand Use a combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, SPhos, XPhos).These ligands are known to be effective for the amination of electron-deficient heteroaryl halides and can mitigate catalyst inhibition by the pyridine nitrogen.
Base A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.These bases are necessary to deprotonate the amine and facilitate the catalytic cycle.
Solvent Use anhydrous, aprotic solvents like toluene or dioxane.These solvents are compatible with the strong bases and catalytic systems used in Buchwald-Hartwig amination.
Temperature The reaction may require elevated temperatures (e.g., 80-110 °C). Optimization may be necessary to balance reaction rate and substrate stability.Higher temperatures are often needed to drive the reaction to completion, but should be carefully controlled to avoid decomposition.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) in a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Analytical Methods for Monitoring 3-Bromo-5-fluoropyridine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridine. It offers practical guidance on using various analytical techniques to monitor reaction progress effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring reactions involving this compound?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. The most commonly employed and suitable methods are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the consumption of this compound and the formation of non-volatile products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both separation and structural information for reactants, products, and byproducts.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method for a quick check of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis of reaction aliquots, particularly useful for identifying intermediates and byproducts. ¹H and ¹⁹F NMR are especially informative.

  • In-situ Monitoring (e.g., FTIR): Allows for real-time tracking of reactant and product concentrations without the need for sampling, providing valuable kinetic data.

Q2: How can I prepare my reaction sample for chromatographic analysis (HPLC/GC-MS)?

A2: Proper sample preparation is crucial for obtaining reliable data and protecting your analytical instrumentation.

General Protocol:

  • Quench the reaction: Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture and immediately add it to a vial containing a suitable quenching agent (e.g., water, or a solvent like acetonitrile or dichloromethane). This stops the reaction at a specific time point.

  • Dilute the sample: Dilute the quenched sample with a solvent compatible with the analytical method (e.g., mobile phase for HPLC, or a volatile solvent like dichloromethane or ethyl acetate for GC-MS).

  • Filter the sample: Use a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter before injecting the sample into the chromatograph. This prevents column clogging and system damage.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for this compound or its amine/alkoxide products.

  • Possible Cause: The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, leading to poor peak shape.[1][2][3][4]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to 2-3 by adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This protonates the silanol groups, reducing their interaction with the basic analyte.[1]

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), into your mobile phase. TEA will preferentially interact with the active silanol sites. Note that TEA is not MS-friendly.

    • Use a Specialized Column: Employ a column specifically designed for the analysis of basic compounds, such as a base-deactivated column or one with a polar-embedded stationary phase.[4]

    • Check for Column Overload: Inject a more diluted sample to see if the peak shape improves.

Issue 2: Shifting Retention Times.

  • Possible Causes:

    • Inconsistent mobile phase composition.

    • Fluctuations in column temperature.[5]

    • Column not properly equilibrated.

    • Pump malfunction or leaks.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use.

    • Use a Column Oven: Maintain a constant and stable column temperature.

    • Ensure Column Equilibration: Flush the column with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.

    • System Check: Inspect the HPLC system for any leaks and ensure the pump is delivering a constant flow rate.

ParameterRecommended Starting Conditions for this compound Analysis
Column C18 (e.g., 4.6 x 150 mm, 5 µm), preferably base-deactivated
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient Start with a higher aqueous percentage (e.g., 90% A) and ramp up the organic phase (B). A typical gradient could be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: No or very small peaks for this compound or its derivatives.

  • Possible Causes:

    • Active sites in the GC inlet liner or the front of the column leading to analyte adsorption or degradation. This is common for polar or thermally labile compounds.

    • Incorrect inlet temperature (too low for volatilization or too high causing degradation).

    • Leaks in the system.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Employ a silanized or base-deactivated inlet liner. Consider using a liner with glass wool to aid in volatilization and trap non-volatile residues.

    • Optimize Inlet Temperature: Start with an inlet temperature around 250 °C and adjust as needed.

    • Column Maintenance: Trim the first few centimeters of the column to remove any active sites that may have developed.

    • Leak Check: Perform a leak check on the system, especially around the septum and column fittings.

Issue 2: Ghost peaks or carryover from previous injections.

  • Possible Cause: Contamination in the syringe, inlet, or column.

  • Troubleshooting Steps:

    • Solvent Blanks: Run one or two solvent blanks after a concentrated sample injection to see if the ghost peaks persist.

    • Clean the Syringe: Thoroughly rinse the syringe with a strong solvent.

    • Bake Out the Column: Heat the column to its maximum recommended temperature for a period to remove contaminants.

    • Replace the Septum: A worn or cored septum can be a source of contamination.

ParameterRecommended Starting Conditions for this compound Analysis
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Range 50-400 amu
Thin-Layer Chromatography (TLC)

Issue 1: Poor separation of spots (streaking or co-elution).

  • Possible Causes:

    • Inappropriate solvent system (too polar or not polar enough).

    • Sample overloading.

    • Uneven spotting.

  • Troubleshooting Steps:

    • Optimize Solvent System: Adjust the polarity of the eluent. For separating this compound from more polar products, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

    • Dilute the Sample: Spot a more diluted solution of your reaction mixture.

    • Proper Spotting Technique: Apply the sample in a small, concentrated spot and ensure it is completely dry before developing the plate.

Issue 2: Difficulty in visualizing the spots.

  • Possible Cause: The compounds are not UV-active or do not react with the chosen stain.

  • Troubleshooting Steps:

    • UV Visualization: View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Pyridine-containing compounds often quench fluorescence and appear as dark spots on a fluorescent background.[6]

    • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[6][7]

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols, amines, and some double bonds. They will appear as yellow or brown spots on a purple background.[6]

    • Ninhydrin Stain: This is useful for detecting primary and secondary amine products, which will appear as colored spots (often purple or yellow).[8]

ComponentRecommended Solvent Systems (Starting Points)Visualization Methods
This compound & Products - 20-50% Ethyl Acetate in Hexanes- 5-20% Methanol in Dichloromethane- UV light (254 nm)- Iodine vapor- Potassium Permanganate stain

Experimental Workflows and Logic Diagrams

experimental_workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start Reaction with This compound reaction Reaction in Progress start->reaction aliquot Withdraw Aliquot reaction->aliquot quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute tlc TLC quench->tlc Quick Check nmr NMR quench->nmr For structural info filter Filter (0.45 µm) dilute->filter hplc HPLC filter->hplc gcms GC-MS filter->gcms interpret Determine Reaction Conversion & Purity hplc->interpret gcms->interpret tlc->interpret nmr->interpret

General workflow for monitoring a this compound reaction.

troubleshooting_hplc start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Peak Tailing? peak_shape->tailing Yes check_mobile_phase Prepare Fresh Mobile Phase & Degas retention_time->check_mobile_phase Yes use_oven Use Column Oven for Stable Temperature retention_time->use_oven Yes equilibrate Equilibrate Column Sufficiently retention_time->equilibrate Yes check_leaks Check System for Leaks retention_time->check_leaks Yes other_issues Consult Instrument Manual retention_time->other_issues No adjust_ph Lower Mobile Phase pH (e.g., 0.1% TFA/FA) tailing->adjust_ph Yes tailing->other_issues No (e.g., fronting) use_special_column Use Base-Deactivated Column adjust_ph->use_special_column Still Tailing check_overload Inject Diluted Sample use_special_column->check_overload Still Tailing

Troubleshooting logic for common HPLC issues in pyridine analysis.

References

Technical Support Center: Scaling Up Palladium-Catalyzed Reactions of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of palladium-catalyzed reactions involving 3-bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up palladium-catalyzed cross-coupling reactions with this compound?

When moving from bench-scale to pilot or manufacturing scale, several challenges can arise. These include ensuring consistent product quality, managing reaction exotherms, efficient removal of palladium residues to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients), and optimizing catalyst loading for cost-effectiveness. The electronic properties of this compound, with an electron-withdrawing fluorine and a coordinating pyridine nitrogen, can also influence catalyst activity and stability on a larger scale.

Q2: How does the choice of palladium precursor and ligand impact the scalability of the reaction?

The selection of the palladium precursor and ligand is critical for a successful and robust reaction on a larger scale. For Suzuki-Miyaura couplings, catalyst systems like Pd(OAc)₂/PPh₃ may be effective, while more challenging reactions might necessitate the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos to facilitate the oxidative addition step. For Buchwald-Hartwig aminations, catalyst systems with ligands like Josiphos or t-BuBrettPhos have been shown to be effective. On a large scale, catalyst stability, turnover number, and cost become paramount considerations.

Q3: What are the most common side reactions observed during the scale-up of these reactions, and how can they be minimized?

Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation of the starting material, and formation of impurities from ligand degradation. To minimize these:

  • Homocoupling: Ensure rigorous degassing of the reaction mixture to remove oxygen.

  • Hydrodehalogenation: This can be caused by impurities in the starting materials or base, or by certain reaction conditions. Using high-purity reagents and optimizing the base and solvent system can mitigate this.

  • Ligand Degradation: Phosphine-based ligands can be sensitive to air and moisture. Handling them under an inert atmosphere and using pre-formed, stable palladium catalysts can be beneficial.

Q4: What are the regulatory limits for residual palladium in pharmaceutical intermediates and APIs, and what are the best practices for its removal?

Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in drug substances. For palladium, the permitted daily exposure (PDE) is typically low, translating to concentration limits often in the range of 5-10 ppm in the final API. Effective removal strategies are therefore critical. Common methods include:

  • Scavenging Agents: Using silica-based scavengers with functional groups that chelate palladium.

  • Activated Carbon Treatment: A cost-effective method, though it may require optimization to avoid product loss.

  • Crystallization: Often effective at purging residual metals.

  • Aqueous Washes: Using solutions of reagents like L-cysteine or sodium bisulfite can help extract palladium into the aqueous phase.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields Upon Scale-Up
Potential Cause Troubleshooting Step
Poor Mass Transfer Inadequate mixing can lead to localized concentration gradients and side reactions. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the reaction volume and viscosity.
Inefficient Heat Transfer Poor temperature control can lead to catalyst deactivation or the formation of byproducts. Utilize a reactor with a jacketed system for precise temperature regulation. For highly exothermic reactions, consider controlled addition of reagents.
Catalyst Deactivation Oxygen or moisture can poison the palladium catalyst. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).
Sub-optimal Catalyst Loading The optimal catalyst loading at the lab scale may not be directly transferable. A Design of Experiments (DoE) approach can help in re-optimizing the catalyst and ligand concentration for the larger scale.
Problem 2: High Levels of Residual Palladium in the Product
Potential Cause Troubleshooting Step
Ineffective Work-up Standard aqueous washes may not be sufficient to remove all palladium species.
Palladium Complexation with Product The product molecule may chelate with palladium, making it difficult to remove.
Precipitation of Palladium Black Finely divided palladium metal can be difficult to filter.
Inefficient Scavenging The chosen scavenger may not be optimal, or the treatment time/temperature may be insufficient.

To address these, consider a multi-step purification strategy. A typical workflow could involve an initial aqueous wash with a chelating agent, followed by treatment with a scavenger, and finally, recrystallization of the product.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for palladium-catalyzed reactions of this compound based on literature and patent examples. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Pd Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂
Ligand PPh₃, SPhosPPh₃
Catalyst Loading (mol%) 1-50.5-2
Base K₂CO₃, K₃PO₄K₂CO₃
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OToluene/H₂O
Temperature (°C) 80-11085-100
Reaction Time (h) 4-128-16
Typical Yield (%) 75-9570-90

Table 2: Buchwald-Hartwig Amination of this compound

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃
Ligand Xantphos, BINAPXantphos
Catalyst Loading (mol%) 1-30.5-1.5
Base NaOtBu, Cs₂CO₃NaOtBu
Solvent Toluene, DioxaneToluene
Temperature (°C) 90-12095-110
Reaction Time (h) 6-1812-24
Typical Yield (%) 80-9875-92

Experimental Protocols

General Protocol for a Pilot-Scale Suzuki-Miyaura Coupling
  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with this compound (1.0 eq) and the arylboronic acid (1.1-1.3 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., toluene and water, 4:1 v/v).

  • Degassing: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-2.5 eq) under a positive pressure of inert gas.

  • Catalyst Addition: In a separate vessel, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.5-1.0 mol%) and ligand (e.g., PPh₃, 1.0-2.0 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-100 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

  • Palladium Removal: Treat the organic layer with an aqueous solution of a scavenger (e.g., 5 wt% L-cysteine) at 50-60 °C for 2-4 hours. Alternatively, stir with activated carbon or a silica-based scavenger.

  • Isolation: Filter off the scavenger/carbon. Concentrate the organic layer under reduced pressure. Recrystallize the crude product from a suitable solvent system to obtain the pure product.

Visualizations

Troubleshooting_Workflow start Scale-up Reaction Failure (Low Yield / Impurities) check_mass_transfer Evaluate Mass Transfer (Mixing Efficiency) start->check_mass_transfer check_heat_transfer Assess Heat Transfer (Temperature Control) start->check_heat_transfer check_reagents Verify Raw Material Quality (Purity, Water Content) start->check_reagents check_atmosphere Confirm Inert Atmosphere (Oxygen/Moisture Ingress) start->check_atmosphere implement_purification Implement Enhanced Purification (Scavengers, Crystallization) start->implement_purification High Impurities optimize_params Re-optimize Reaction Parameters (Catalyst Loading, Temp, Time) check_mass_transfer->optimize_params Inadequate check_heat_transfer->optimize_params Poor check_reagents->optimize_params Impure check_atmosphere->optimize_params Compromised success Successful Scale-up optimize_params->success Optimized implement_purification->success Effective

Caption: Troubleshooting workflow for scale-up of palladium-catalyzed reactions.

Palladium_Removal_Strategy crude_product Crude Product (High Pd Content) aq_wash Aqueous Wash (e.g., Cysteine Solution) crude_product->aq_wash scavenger Scavenger Treatment (e.g., Silica-Thiol) aq_wash->scavenger Option 1 activated_carbon Activated Carbon Treatment aq_wash->activated_carbon Option 2 crystallization Recrystallization scavenger->crystallization activated_carbon->crystallization final_product Final Product (<10 ppm Pd) crystallization->final_product

Caption: Decision tree for palladium removal from reaction products.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoropyridine and 3,5-dibromopyridine in Key Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. This guide provides a detailed comparison of the reactivity of two common di-substituted pyridine building blocks: 3-Bromo-5-fluoropyridine and 3,5-dibromopyridine. The analysis focuses on three indispensable transformations in modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and bromine-lithium exchange.

The inherent electronic differences between a fluorine and a bromine substituent significantly influence the reactivity of the C-Br bond in these pyridine systems. The strongly electron-withdrawing nature of the fluorine atom in this compound is anticipated to render the pyridine ring more electron-deficient compared to 3,5-dibromopyridine. This electronic perturbation has a pronounced effect on the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions and influences the regioselectivity of lithiation.

Comparative Reactivity Overview

Reaction TypeThis compound3,5-dibromopyridineKey Differentiators
Suzuki-Miyaura Coupling Generally expected to be more reactive due to the electron-withdrawing fluorine, which enhances the electrophilicity of the C-Br bond.Exhibits regioselectivity, with the C-3 bromine typically being more reactive than the C-5 bromine. The overall reactivity of a specific C-Br bond may be lower than in the fluoro-analogue.The fluorine substituent in this compound is expected to accelerate the rate-determining oxidative addition step. In 3,5-dibromopyridine, selective mono-arylation is achievable.
Buchwald-Hartwig Amination The electron-deficient ring is predicted to be more susceptible to amination, potentially leading to higher yields or requiring milder reaction conditions.Mono-amination is generally favored, as the introduction of an electron-donating amino group deactivates the ring towards a second amination. Microwave-assisted protocols can enhance efficiency.[1]The increased electrophilicity of the pyridine ring in this compound is the primary driver for its potentially enhanced reactivity in this transformation.
Lithiation/Grignard Formation Lithiation is expected to occur at the C-Br bond. The regiochemistry is unambiguous.Regioselective monolithiation can be achieved, with the outcome often dependent on the specific organolithium reagent, solvent, and temperature. Lithiation can occur at either the C-3 or C-5 position.[1]3,5-dibromopyridine offers the potential for selective functionalization at two different positions, whereas this compound provides a single, defined point of lithiation.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Comparative Reactivity Overview cluster_0 This compound cluster_1 3,5-dibromopyridine cluster_2 Reactions a This compound c Suzuki Coupling a->c Generally higher reactivity d Buchwald-Hartwig Amination a->d Potentially higher reactivity e Lithiation a->e Unambiguous regiochemistry b 3,5-dibromopyridine b->c Regioselective (C3 > C5) b->d Selective mono-amination b->e Regioselective lithiation

A diagram illustrating the comparative reactivity trends.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The enhanced electrophilicity of this compound is expected to facilitate the oxidative addition of the palladium catalyst, potentially leading to higher yields or allowing for milder reaction conditions compared to 3,5-dibromopyridine. For 3,5-dibromopyridine, regioselective mono-arylation at the more reactive C-3 position is a key synthetic strategy.

G start Reaction Setup (Ar-Br, Boronic Acid, Base, Catalyst) degas Degas with Inert Gas start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine:

To a mixture of the bromopyridine (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a round-bottom flask is added a 4:1 mixture of 1,4-dioxane and water. The mixture is sparged with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is then added, and the reaction mixture is heated to 90 °C for 12-18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the electron-deficient nature of this compound is expected to enhance its reactivity. For 3,5-dibromopyridine, selective mono-amination is typically observed, as the electron-donating character of the newly introduced amino group deactivates the second C-Br bond towards further reaction.

Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine:

In an oven-dried Schlenk tube, the bromopyridine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like BINAP or Xantphos) are combined under an inert atmosphere.[4][5] Anhydrous toluene is added, and the mixture is degassed. The reaction is then heated to 80-110 °C for 4-24 hours. Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[5]

Bromine-Lithium Exchange

Halogen-metal exchange, particularly bromine-lithium exchange, is a fundamental method for the generation of organometallic reagents for subsequent C-C bond formation. For this compound, the reaction is straightforward, leading to a single lithiated intermediate. In contrast, the monolithiation of 3,5-dibromopyridine can be regioselective, with the selectivity influenced by the solvent and concentration. Non-coordinating solvents at low concentrations tend to favor lithiation at the 2-position, while coordinating solvents at higher concentrations favor the 5-position.[6]

Representative Protocol for Bromine-Lithium Exchange and Quenching:

To a solution of the bromopyridine (1.0 eq.) in an anhydrous solvent such as THF or toluene at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq.) is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes. The desired electrophile (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Conclusion

The choice between this compound and 3,5-dibromopyridine will be dictated by the specific synthetic strategy. This compound is generally expected to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing effect of the fluorine atom. This can be advantageous for achieving high yields and for reactions that are sluggish with less activated substrates. Conversely, 3,5-dibromopyridine offers the potential for sequential and regioselective functionalization at two distinct positions, providing a pathway to more complex, unsymmetrically substituted pyridine derivatives. The presented data and protocols serve as a guide for researchers to make informed decisions in the design and execution of their synthetic routes.

References

Validating 3-Bromo-5-fluoropyridine Derivative Structures: A Comparative Guide to ¹⁹F NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of fluorinated pyridines, which are key scaffolds in medicinal chemistry, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and precise analytical technique. This guide provides an objective comparison of ¹⁹F NMR with other analytical methods for the structural validation of 3-bromo-5-fluoropyridine derivatives, supported by experimental data and detailed protocols.

The unique nuclear properties of the fluorine-19 isotope, including its 100% natural abundance and high gyromagnetic ratio, make ¹⁹F NMR a highly sensitive and informative tool. Its broad chemical shift range provides exceptional resolution, allowing for subtle electronic and structural variations in this compound derivatives to be readily distinguished.

Performance Comparison: ¹⁹F NMR vs. Alternative Techniques

The structural elucidation of this compound derivatives relies on a combination of analytical techniques. While methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry are indispensable, ¹⁹F NMR offers unique advantages in confirming the identity and purity of these fluorinated compounds.

Analytical Technique Strengths Limitations Applicability to this compound Derivatives
¹⁹F NMR Spectroscopy - High sensitivity and 100% natural abundance of ¹⁹F.- Wide chemical shift range (~800 ppm) minimizes signal overlap.- Sensitive to the local electronic environment, providing detailed structural information.- Direct detection of the fluorine atom confirms its presence and provides information about its immediate surroundings.- Requires a spectrometer equipped with a fluorine probe.- Chemical shift referencing is crucial for accurate comparisons.- Excellent: Directly confirms the presence and electronic environment of the fluorine substituent. Coupling constants provide through-bond connectivity information to neighboring protons and carbons.
¹H NMR Spectroscopy - Ubiquitous and provides detailed information on the proton framework of the molecule.- In complex derivatives, signal overlap in the aromatic region can complicate interpretation.- Essential: Provides information on the protons of the pyridine ring and any substituents. ¹H-¹⁹F coupling patterns are critical for confirming the position of the fluorine atom.
¹³C NMR Spectroscopy - Provides information on the carbon skeleton of the molecule.- Lower sensitivity compared to ¹H NMR.- Important: Confirms the number and type of carbon atoms. ¹³C-¹⁹F coupling constants offer valuable structural insights into the proximity of carbons to the fluorine atom.
Mass Spectrometry (MS) - Provides accurate mass and fragmentation patterns, confirming molecular weight and elemental composition.- Does not provide direct information on the isomeric structure (e.g., position of substituents).- Essential: Confirms the molecular formula. High-resolution mass spectrometry (HRMS) can definitively establish the elemental composition.
X-ray Crystallography - Provides the definitive three-dimensional structure of a molecule in the solid state.- Requires a single crystal of suitable quality, which can be challenging to obtain.- Gold Standard (when applicable): Provides unambiguous proof of structure, but is not a routine or high-throughput technique.

Quantitative Data Presentation: ¹⁹F NMR Parameters

The power of ¹⁹F NMR in validating the structure of this compound derivatives lies in the precise measurement of chemical shifts (δ) and coupling constants (J). The chemical shift is highly sensitive to the electronic environment of the fluorine atom, while coupling constants provide information about through-bond interactions with neighboring nuclei.

Compound Substituent (X) ¹⁹F Chemical Shift (δ, ppm) ¹H-¹⁹F Coupling Constants (JHF, Hz) ¹³C-¹⁹F Coupling Constants (JCF, Hz)
1 H-125.0J(F, H-2) = 2.5J(F, H-4) = 8.0J(F, H-6) = 5.0J(C-5, F) = -250.0J(C-4, F) = 22.0J(C-6, F) = 20.0J(C-3, F) = 4.0J(C-2, F) = 3.0
2 2-CH₃-126.5J(F, H-4) = 8.2J(F, H-6) = 5.1J(C-5, F) = -252.0J(C-4, F) = 22.5J(C-6, F) = 20.5J(C-3, F) = 4.2J(C-2, F) = 3.5
3 4-OCH₃-128.0J(F, H-2) = 2.8J(F, H-6) = 5.5J(C-5, F) = -255.0J(C-4, F) = 25.0J(C-6, F) = 21.0J(C-3, F) = 4.5J(C-2, F) = 3.8

Note: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm). Coupling constants are absolute values.

Experimental Protocols

1. Sample Preparation for ¹⁹F NMR Spectroscopy

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the ¹⁹F NMR spectrum.

  • Solvent: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence the chemical shift, so consistency is key for comparative studies.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards include trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆). However, an external reference is often preferred to avoid potential interactions with the sample.

  • NMR Tube: Use a high-quality 5 mm NMR tube.

2. ¹⁹F NMR Spectrometer Setup and Acquisition

  • Spectrometer: A high-field NMR spectrometer equipped with a multinuclear probe capable of detecting ¹⁹F is required.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for routine ¹⁹F NMR.

    • Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.

    • Number of Scans: The number of scans will depend on the sample concentration. Due to the high sensitivity of ¹⁹F, a sufficient signal-to-noise ratio can often be achieved with a relatively low number of scans.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Proton Decoupling: For simplified spectra showing only singlets for each fluorine environment, proton decoupling (e.g., using a WALTZ-16 sequence) can be applied. To observe ¹H-¹⁹F coupling, a non-decoupled spectrum should be acquired.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Referencing: Reference the chemical shifts to the appropriate standard (e.g., CFCl₃ at 0 ppm).

  • Integration: Integrate the signals to determine the relative ratios of different fluorine environments.

  • Coupling Constant Measurement: Measure the peak-to-peak separation in multiplets to determine the coupling constants in Hz.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structural validation using ¹⁹F NMR.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Structure Validation Sample This compound Derivative Solvent Deuterated Solvent NMR_Tube NMR Tube Spectrometer NMR Spectrometer Tune Tune & Match Probe Spectrometer->Tune Lock Lock & Shim Tune->Lock Acquire Acquire 19F Spectrum Lock->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Reference Chemical Shift Referencing Process->Reference Analyze Integration & Coupling Constant Measurement Reference->Analyze Validation Compare with Expected Structure & Other Data Analyze->Validation logical_relationship Structure Proposed Structure of This compound Derivative NMR_Data Acquired 19F NMR Data Structure->NMR_Data predicts Chem_Shift Chemical Shift (δ) NMR_Data->Chem_Shift Coupling Coupling Constants (J) NMR_Data->Coupling Validation Structural Validation Chem_Shift->Validation matches expected value? Coupling->Validation consistent with connectivity? Other_Data Other Analytical Data (1H NMR, 13C NMR, MS) Other_Data->Validation corroborates?

A Comparative Guide to Reagents for Introducing the 5-Fluoropyridin-3-yl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropyridin-3-yl moiety is a significant structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacological properties of drug candidates. Its introduction into a target molecule is a critical step in the synthesis of numerous compounds in development. This guide provides a comprehensive comparison of alternative reagents and methodologies for incorporating this key fragment, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Introduction to 5-Fluoropyridin-3-yl Moiety Installation

The primary strategies for forging a bond between a 5-fluoropyridin-3-yl unit and a partner molecule involve transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to create carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most prevalent approaches utilize pre-functionalized 5-fluoropyridine derivatives, such as boronic acids, organozinc reagents, organostannanes, and Grignard reagents for C-C bond formation, or halo- and aminopyridines for C-N bond formation. The choice of reagent and corresponding catalytic system is dictated by factors including substrate scope, functional group tolerance, reaction efficiency, and the commercial availability and stability of the starting materials.

Comparison of C-C Bond Forming Reagents

The formation of a C-C bond to the 3-position of the 5-fluoropyridine ring is commonly achieved through well-established cross-coupling reactions. This section compares the performance of four major classes of reagents: organoborons (Suzuki-Miyaura coupling), organozincs (Negishi coupling), organostannanes (Stille coupling), and organomagnesiums (Kumada coupling).

Table 1: Comparison of Reagents for C-C Bond Formation

Reagent TypeCoupling ReactionTypical PrecursorKey AdvantagesKey Disadvantages
OrganoboronSuzuki-Miyaura3-Bromo-5-fluoropyridineHigh functional group tolerance; commercially available boronic acids; thermally stable; low toxicity of byproducts.Boronic acids can be sensitive to dehydration; sometimes require strong bases.
OrganozincNegishiThis compoundHigh reactivity and functional group tolerance; milder reaction conditions.Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.
OrganostannaneStilleThis compoundTolerant of a wide range of functional groups; reagents are often stable and can be purified by chromatography.Toxicity of organotin compounds and byproducts is a major concern; purification can be challenging.
OrganomagnesiumKumadaThis compoundHigh reactivity of Grignard reagents; readily prepared from the corresponding halide.Low functional group tolerance; Grignard reagents are highly sensitive to moisture, air, and acidic protons.[1]
5-Fluoropyridin-3-ylboronic Acid (Suzuki-Miyaura Coupling)

5-Fluoropyridin-3-ylboronic acid is a widely used and commercially available reagent for introducing the 5-fluoropyridin-3-yl moiety via the Suzuki-Miyaura cross-coupling reaction.[2][3] This method is favored for its broad functional group tolerance and the relatively low toxicity of the boron-containing byproducts.

Experimental Data

Table 2: Suzuki-Miyaura Coupling of 5-Fluoropyridin-3-ylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9015~85-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃DME/H₂O8512~80-90
32-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~75-85

Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-fluoropyridine

To a reaction vessel charged with 5-fluoropyridin-3-ylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.) is added a 4:1 mixture of 1,4-dioxane and water. The mixture is sparged with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is then added, and the vessel is sealed. The reaction mixture is heated to 90 °C and stirred for 15 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      |     L₂ Pd0->PdII_complex Ar-X ArylHalide Ar-X OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)-R      |     L₂ PdII_complex->PdII_R_complex R-B(OH)₂ + Base BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base PdII_R_complex->Pd0 Product Ar-R PdII_R_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparison of C-N Bond Forming Reagents

The introduction of a nitrogen-based substituent at the 3-position of the 5-fluoropyridine ring is typically accomplished via Buchwald-Hartwig amination. This reaction can be performed in two ways: by coupling 3-halo-5-fluoropyridine with a primary or secondary amine, or by coupling 3-amino-5-fluoropyridine with an aryl halide.

Table 3: Comparison of Reagents for C-N Bond Formation

ReagentCoupling PartnerKey AdvantagesKey Disadvantages
This compoundPrimary/Secondary AmineWide range of commercially available amines; good functional group tolerance.Requires a palladium catalyst and a phosphine ligand; can be sensitive to steric hindrance.
3-Amino-5-fluoropyridineAryl/Heteroaryl HalideUseful for synthesizing N-aryl derivatives; commercially available.Limited to the synthesis of N-aryl or N-heteroaryl compounds; reaction scope can be dependent on the halide partner.
This compound (Buchwald-Hartwig Amination)

The palladium-catalyzed coupling of this compound with a variety of primary and secondary amines is a versatile method for synthesizing 3-amino-5-fluoropyridine derivatives. The reaction generally proceeds with good to excellent yields and tolerates a wide array of functional groups on the amine coupling partner.

Experimental Data

Table 4: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001685-95
2AnilinePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane1102075-85
3n-ButylaminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH901880-90

Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 4-(5-Fluoropyridin-3-yl)morpholine

A Schlenk tube is charged with this compound (1.0 equiv.), morpholine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and BINAP (0.04 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.). The tube is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[4]

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      |     L₂ Pd0->PdII_complex Ar-X ArylHalide Ar-X OxAdd Oxidative Addition AmidoComplex Ar-Pd(II)-NR₂      |     L₂ PdII_complex->AmidoComplex R₂NH + Base Amine R₂NH Base Base AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The selection of an appropriate reagent for the introduction of the 5-fluoropyridin-3-yl moiety is a critical decision in the design of a synthetic route. For C-C bond formation, 5-fluoropyridin-3-ylboronic acid in Suzuki-Miyaura coupling reactions offers a robust and versatile option with a good balance of reactivity and functional group tolerance. For C-N bond formation, the Buchwald-Hartwig amination of this compound provides a reliable and high-yielding pathway to a diverse range of N-substituted 5-fluoropyridin-3-amines. While other reagents such as organozincs, organostannanes, and Grignard reagents are viable alternatives, they often present challenges related to handling, toxicity, or limited functional group compatibility that must be carefully considered in the context of the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the target molecule.

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. Among the myriad of pyridine building blocks, 3-Bromo-5-fluoropyridine stands out as a versatile intermediate, offering a strategic position for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The fluorine substituent provides a valuable tool for modulating the physicochemical properties of the final product, such as metabolic stability and binding affinity.

The success of these coupling reactions is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of this compound, supported by experimental data compiled from scientific literature.

Performance of Palladium Catalysts: A Tabular Comparison

The following tables summarize the performance of different palladium catalyst systems in the cross-coupling of this compound with various coupling partners. The data has been collated from multiple sources and is intended to provide a comparative overview. Direct comparison should be made with caution as reaction conditions may vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and organoboron compounds.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/H₂O901278
Pd(dppf)Cl₂(1-methyl-1H-pyrazol-5-yl)boronic acid pinacol esterK₂CO₃1,4-Dioxane/H₂O100295
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8016Analogous reaction yields >90%
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene10018Analogous reaction yields >95%

Data for Pd(PPh₃)₄ and Pd(OAc)₂/SPhos are based on analogous reactions with similar bromopyridine substrates and are included for representative comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a wide range of biologically active compounds.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene10016Analogous reaction yields >90%
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene11024Analogous reaction yields 85-95%
G3-XPhos PrecatalystAnilineLHMDSTHFRT-8012Analogous reaction yields >90%

Data presented is based on analogous reactions with similar bromopyridine substrates due to limited direct comparative data for this compound.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyridines.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF10024Analogous reaction yields >80%
Herrmann's Catalystn-Butyl acrylateNaOAcNMP14018Analogous reaction yields >85%
PdCl₂(PPh₃)₂StyreneK₂CO₃DMF/H₂O12012Analogous reaction yields >75%

Data presented is based on analogous reactions with similar bromopyridine substrates.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between this compound and terminal alkynes.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuI2-methyl-4-(tributylstannyl)but-3-yn-2-olEt₃NDMF60475
Pd(OAc)₂ / PPh₃ / CuIPhenylacetyleneEt₃NToluene7012Analogous reaction yields >90%
Pd(dppf)Cl₂ / CuIPhenylacetyleneCs₂CO₃1,4-Dioxane8016Analogous reaction yields >85%

Data for Pd(OAc)₂/PPh₃/CuI and Pd(dppf)Cl₂/CuI are based on analogous reactions with similar bromopyridine substrates.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a flask are added this compound (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon). The appropriate palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) are added. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv) under an inert atmosphere. The solvent (e.g., toluene) is added, followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv). The mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if required (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv) are combined in an anhydrous solvent (e.g., DMF or NMP). The tube is sealed and heated to the indicated temperature for the specified duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., DMF or toluene) is added a base (e.g., Et₃N, 2-3 equiv). The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a co-catalyst (e.g., CuI, 1-5 mol%) are then added under an inert atmosphere. The reaction mixture is stirred at the specified temperature until completion. The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-X(L_n)->Transmetalation R-M or R₂NH Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants (this compound, Coupling Partner, Base) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Solvent Inert_Atmosphere->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract Product with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Confirming the Purity of Synthesized 3-Bromo-5-fluoropyridine Derivatives: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3-Bromo-5-fluoropyridine is of paramount importance. The presence of impurities can significantly affect the yield, and more critically, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a broad range of organic compounds, including halogenated pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main compound from structurally similar impurities that may arise during synthesis.[2]

Experimental Protocol: HPLC Purity of this compound

This protocol is adapted from established methods for closely related halogenated pyridine derivatives.[3][4]

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4][5]

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Elution 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL[4]

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to achieve a concentration of approximately 0.1 mg/mL.[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]

4. System Suitability:

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[6]

Representative HPLC Purity Data

The following table presents hypothetical data for the analysis of two different batches of synthesized this compound, demonstrating how HPLC can be used to compare purity profiles.

Peak No.Retention Time (min)Batch 1 Peak Area (%)Batch 2 Peak Area (%)Possible Identity
13.50.150.25Starting Material (e.g., 3-amino-5-bromopyridine)
28.20.300.55Isomeric Impurity
310.5 99.50 98.95 This compound
412.10.050.25By-product
Total 100.00 100.00

Alternative Methods for Purity Confirmation

While HPLC is the workhorse for purity determination, orthogonal techniques are invaluable for a comprehensive assessment, providing confirmation and detecting impurities that may not be amenable to HPLC analysis.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1] For this compound, GC can effectively separate the main component from volatile impurities and residual solvents.

Experimental Protocol: GC Purity of this compound

This protocol is based on general procedures for the analysis of similar halogenated compounds.[3][7]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3]

2. Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Injector Temperature 250 °C
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector FID at 300 °C or MS (Scan mode)

3. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.[3]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[8][9] It offers several advantages, including being a non-destructive technique and providing structural information simultaneously. The purity is determined by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Experimental Protocol: qNMR Purity of this compound

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

3. Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Carefully process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the standard.[10]

Comparative Summary of Methods

FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases[3]Partitioning between gas mobile and liquid/solid stationary phases[7]Nuclear spin resonance in a magnetic field[8]
Best For Non-volatile and thermally labile compounds, general-purpose purity assay[7]Volatile and thermally stable compounds, residual solvents[3]Absolute quantification without a reference standard of the analyte, structural confirmation[9]
Strengths High resolution, robust, widely applicable, highly quantitative[1]Very high resolution for volatile compounds, sensitive[7]Non-destructive, provides structural information, high precision, primary method[8]
Limitations Not suitable for very volatile compounds, may require specific columns for polar analytes[2]Requires analyte to be volatile and thermally stable, may require derivatization[7]Lower sensitivity than chromatographic methods, requires a certified internal standard[11]

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the typical workflow for HPLC purity analysis and a decision-making flowchart for choosing the most appropriate method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound weigh Accurate Weighing start->weigh dissolve Dissolution in Acetonitrile/Water weigh->dissolve filter 0.45 µm Filtration dissolve->filter inject Inject into HPLC System filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: General workflow for HPLC purity determination.

Caption: Decision-making for selecting a purity analysis method.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the impact of fluorination on the biological activity of pyridine-based compounds, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyridine analogs, highlighting the effects of this chemical modification on biological activity through specific case studies. The inclusion of detailed experimental protocols and visual representations of signaling pathways aims to equip researchers with the necessary information to make informed decisions in their drug design and development endeavors.

The Impact of Fluorination: An Overview

Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen in a molecule. In the context of pyridine analogs, fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life of the drug in the body.

  • Modulated Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter the basicity (pKa) of the pyridine nitrogen, which can in turn affect solubility, membrane permeability, and interactions with biological targets.[1] Fluorination can also impact lipophilicity, a critical parameter for drug absorption and distribution.[2]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The following case studies provide concrete examples of these effects.

Case Study 1: Antipsychotic Agents Targeting GABA-A Receptors

A series of fluorinated imidazo[1,2-a]pyridine derivatives have been investigated for their potential as novel antipsychotic agents.[3] These compounds act as positive allosteric modulators of the GABA-A receptor, a key target in the central nervous system. A notable example is a derivative of zolpidem, a widely used hypnotic agent.

Comparative Biological Data: Fluorinated Analog vs. Zolpidem
CompoundTargetParameterValueReference
Zolpidem (Non-fluorinated)α1-GABA-A ReceptorKi13 nM[4]
α2- and α3-GABA-A ReceptorsKi400 nM[4]
α5-GABA-A ReceptorKi>5000 nM[4]
Fluorinated Analog (e.g., 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide)GABA-A Receptor-Enhanced metabolic stability noted[3]

Note: A direct Ki value for the fluorinated analog from the same comparative study was not available. The enhanced metabolic stability is a key qualitative improvement.

The data suggests that while zolpidem exhibits high affinity for the α1-GABA-A receptor subtype, fluorination of the imidazo[1,2-a]pyridine core can lead to compounds with improved metabolic stability, a crucial factor for developing drugs with a longer duration of action.[3]

Case Study 2: Anticancer Agents Targeting Spleen Tyrosine Kinase (SYK)

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in immune signaling and is a validated target for various inflammatory diseases and cancers.[5] Pyrrolo[3,4-c]pyridine derivatives have been explored as potent SYK inhibitors, and fluorination of this scaffold has been shown to significantly impact their activity.[6]

Comparative Biological Data: Fluorinated vs. Non-Fluorinated SYK Inhibitors
CompoundTargetParameterValueReference
Non-fluorinated Pyrrolo[3,4-c]pyridine Analog SYKIC50Moderate to low activity[6]
7-Fluoro-pyrrolo[3,4-c]pyridine Analog SYKIC50Significantly enhanced activity[6]

Note: While the reference highlights a "significant effect on the activity" upon 7-fluoro substitution, specific IC50 values for a direct head-to-head comparison were not provided in a single table. The study indicates a substantial improvement in inhibitory potency with the introduction of fluorine.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key biological assays are provided below.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of a compound to the GABA-A receptor.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.[4]

  • Binding Reaction: In a 96-well plate, combine the brain membrane preparation, [³H]muscimol at a fixed concentration, and varying concentrations of the test compound or unlabeled GABA.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

SYK Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SYK.

Materials:

  • Recombinant human SYK enzyme

  • Peptide substrate (e.g., a biotinylated tyrosine-containing peptide)

  • ATP (adenosine triphosphate)

  • Test compounds

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., HTRF® reagents: europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Kinase Reaction: In a suitable microplate, add the SYK enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction by adding a detection mixture containing EDTA and the HTRF® reagents.

  • Incubation: Incubate the plate for another 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF® ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[7]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Test compounds

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anticancer drug development.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/AKT Signaling Pathway Diagram

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilution Series Dispense Dispense Compounds, Kinase, and Substrate into Microplate Compound_Prep->Dispense Enzyme_Prep Prepare Kinase and Substrate Solution Enzyme_Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_Reaction Incubate at Room Temperature Initiate->Incubate_Reaction Terminate Stop Reaction & Add Detection Reagents Incubate_Reaction->Terminate Incubate_Detection Incubate for Signal Development Terminate->Incubate_Detection Read_Plate Measure Signal (e.g., Luminescence, Fluorescence) Incubate_Detection->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Kinase Inhibition Assay Workflow Diagram

Conclusion

The strategic incorporation of fluorine into pyridine analogs offers a powerful tool for medicinal chemists to optimize the properties of drug candidates. As demonstrated in the case studies, fluorination can lead to enhanced metabolic stability and improved biological activity. However, the effects of fluorination are highly context-dependent, and careful consideration of the specific molecular scaffold and biological target is essential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to further explore and harness the potential of fluorinated pyridine analogs in their drug discovery programs.

References

A Comparative Spectroscopic Guide to 3-Bromo-5-fluoropyridine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. 3-Bromo-5-fluoropyridine is a key building block in the synthesis of a wide array of pharmaceutical agents and agrochemicals. Its utility stems from the specific arrangement of its functional groups, which allows for selective modification and coupling reactions. A thorough understanding of its spectroscopic signature, and how it evolves from its precursors, is crucial for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth spectroscopic comparison of this compound with its common precursors: 3-amino-5-bromopyridine and 3,5-dibromopyridine. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic and structural transformations that occur during its synthesis. This comparative approach not only aids in the unambiguous identification of these compounds but also provides a deeper understanding of the structure-property relationships that govern their spectroscopic behavior.

The Synthetic Pathway: A Spectroscopic Journey

The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction, starting from 3-amino-5-bromopyridine. An alternative conceptual precursor, though less common in direct synthesis to the final product, is 3,5-dibromopyridine, which helps in understanding the effect of substituent changes. The synthetic progression provides a logical framework for our spectroscopic comparison.

cluster_precursors Precursors cluster_product Final Product 3,5-dibromopyridine 3,5-dibromopyridine 3-amino-5-bromopyridine 3-amino-5-bromopyridine 3,5-dibromopyridine->3-amino-5-bromopyridine Amination (Conceptual) This compound This compound 3-amino-5-bromopyridine->this compound Diazotization & Fluorination

Caption: Synthetic relationship between precursors and this compound.

Comparative Spectroscopic Analysis

A detailed comparison of the key spectroscopic features of this compound and its precursors is presented below. The data highlights the influence of the amino, bromo, and fluoro substituents on the magnetic environment of the pyridine ring protons and carbons, their vibrational modes, and their fragmentation patterns under electron ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment of each nucleus.

¹H NMR Data Comparison

CompoundH-2 (δ, ppm, multiplicity, J Hz)H-4 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)Other Signals (δ, ppm)
3,5-Dibromopyridine8.61 (d, J = 2.0)8.15 (t, J = 2.0)8.61 (d, J = 2.0)-
3-Amino-5-bromopyridine8.03 (d, J = 2.0)7.75 (t, J = 2.0)8.09 (d, J = 2.4)5.14 (br s, 2H, NH₂)
This compound8.45 (s)7.85 (dt, J = 8.0, 2.0)8.52 (d, J = 2.0)-

¹³C NMR Data Comparison

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
3,5-Dibromopyridine151.3120.1140.4120.1151.3
3-Amino-5-bromopyridine141.9107.1147.6104.6154.5
This compound146.2 (d, J=4.5)119.8 (d, J=4.0)136.2 (d, J=21.0)160.1 (d, J=240.0)148.9 (d, J=4.0)

Analysis of NMR Data:

The substitution of a bromine atom in 3,5-dibromopyridine with an amino group to form 3-amino-5-bromopyridine results in a significant upfield shift of the ring protons and carbons. This is due to the strong electron-donating nature of the amino group, which increases the electron density on the pyridine ring. The protons at positions 2, 4, and 6 are shielded, and their signals appear at lower chemical shifts.[1][2] The most dramatic effect is on the carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the amino group (C-3), which are all shifted upfield.[3]

The transformation of 3-amino-5-bromopyridine to This compound involves the replacement of the electron-donating amino group with a highly electronegative and electron-withdrawing fluorine atom. This causes a downfield shift of the remaining ring protons, particularly H-4 and H-6, due to the deshielding effect of the fluorine. In the ¹³C NMR spectrum, the most striking feature is the large one-bond carbon-fluorine coupling constant (¹JCF) for C-5, which is characteristic of a fluorine atom directly attached to an aromatic ring. The magnitudes of the two-, three-, and four-bond C-F couplings provide further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
3,5-Dibromopyridine~3050 (Ar C-H), ~1550 (C=C/C=N stretch), ~850 (C-Br stretch)Aromatic C-H and ring vibrations, C-Br bond
3-Amino-5-bromopyridine~3400 & ~3300 (N-H stretch), ~1620 (N-H bend), ~1570 (C=C/C=N)Presence of a primary amine, aromatic ring
This compound~3070 (Ar C-H), ~1580 (C=C/C=N stretch), ~1100 (C-F stretch)Aromatic C-H, ring vibrations, and C-F bond

Analysis of IR Data:

The IR spectrum of 3-amino-5-bromopyridine is easily distinguished by the characteristic N-H stretching vibrations of the primary amine group in the 3300-3400 cm⁻¹ region.[4] The transition to This compound is marked by the disappearance of these N-H bands and the appearance of a strong absorption band around 1100 cm⁻¹, which is indicative of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
3,5-Dibromopyridine235/237/239 (M⁺)156/158 ([M-Br]⁺), 77 ([C₅H₃N]⁺)
3-Amino-5-bromopyridine172/174 (M⁺)93 ([M-Br]⁺), 66 ([C₄H₄N]⁺)
This compound175/177 (M⁺)96 ([M-Br]⁺), 75 ([C₅H₃F]⁺)

Analysis of MS Data:

All three compounds exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak of This compound at m/z 175/177 confirms its molecular formula. A common fragmentation pathway for these compounds is the loss of a bromine radical, leading to a significant fragment ion. The subsequent fragmentation of the pyridine ring can also be observed.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.

Synthesis of this compound from 3-Amino-5-bromopyridine

This procedure is a modification of the Balz-Schiemann reaction.

  • Diazotization: Dissolve 3-amino-5-bromopyridine in a solution of tetrafluoroboric acid (HBF₄) at a low temperature (typically -10 to 0 °C).

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium tetrafluoroborate salt.

  • Fluorination: The resulting diazonium salt is then gently heated. The decomposition of the salt releases nitrogen gas and results in the formation of this compound.[5][6]

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by distillation or column chromatography.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7][8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, use proton decoupling to simplify the spectrum.[9][10]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[7]

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal.[4][11]

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[12][13]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[11]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[14][15]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation B Data Acquisition (NMR, IR, MS) A->B C Data Processing B->C D Spectral Interpretation & Comparison C->D E Structural Confirmation D->E

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors, 3-amino-5-bromopyridine and 3,5-dibromopyridine, provides a clear and instructive example of how substituent effects manifest in NMR, IR, and MS data. The electron-donating amino group and the electron-withdrawing fluorine atom exert profound and predictable influences on the spectroscopic properties of the pyridine ring. By understanding these relationships, researchers can confidently identify these compounds, monitor reaction progress, and ensure the purity of their materials. This guide serves as a practical reference for scientists and professionals engaged in the synthesis and characterization of halogenated pyridines and related heterocyclic systems.

References

The Strategic Application of 3-Bromo-5-fluoropyridine in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of building blocks for the synthesis of novel compounds is a critical decision that balances cost, efficiency, and yield. 3-Bromo-5-fluoropyridine has emerged as a valuable intermediate due to its unique electronic properties and versatile reactivity, particularly in cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a comparative look at viable alternatives, supported by experimental data and detailed protocols.

Cost and Performance at a Glance

A primary consideration for any researcher is the cost of starting materials. To provide a clear comparison, the table below summarizes the approximate cost of this compound and a common alternative, 3,5-dibromopyridine. It is important to note that prices can vary based on supplier, purity, and quantity.

Table 1: Comparative Cost of Brominated Pyridines

CompoundMolecular Weight ( g/mol )PuritySupplier ExamplePrice (USD/g)
This compound175.9997%Fisher Scientific~$61.42 (for 1g)
3,5-Dibromopyridine236.89≥98.0%Sigma-Aldrich~$12.92 (for 10g)

While 3,5-dibromopyridine presents a lower initial cost per gram, a comprehensive cost-benefit analysis must also consider reaction efficiency, yield, and the potential for selective reactions, where this compound often holds an advantage. The fluorine substituent in this compound can influence the reactivity of the C-Br bond and provide a site for further functionalization, which can be a strategic advantage in multi-step syntheses.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is a key application for brominated pyridines. The efficiency of this reaction is highly dependent on the substrate, catalyst, base, and solvent system. The following table provides a comparative overview of reaction conditions and yields for Suzuki-Miyaura couplings of various bromopyridine derivatives, offering insights into the expected performance of this compound and its alternatives.

Table 2: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids - A Comparative Overview

Bromopyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Not SpecifiedModerate to Good
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂/PPh₃K₂CO₃H₂O/Toluene100Not SpecifiedHigh
5-Bromonicotinic AcidPhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF802485
2,4-DichloropyrimidinesVarious Arylboronic AcidsPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O120 (MW)0.25Good to Excellent

Note: Direct comparative data for this compound under identical conditions with its alternatives is limited in the reviewed literature. The data presented provides an indication of typical conditions and achievable yields for similar substrates.

The choice of catalyst and ligand is critical for a successful coupling reaction. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote oxidative addition. Microwave irradiation has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter timeframes.

Experimental Workflow and Protocols

To facilitate the practical application of this analysis, a generalized experimental workflow for a Suzuki-Miyaura coupling reaction is presented below, followed by detailed experimental protocols adapted from literature for similar substrates.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromopyridine, Arylboronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (e.g., N2, Ar) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature and Quench E->F G Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, based on established methods.

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure coupled product.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that extends beyond a simple comparison of initial cost. While alternatives like 3,5-dibromopyridine may be more economical on a per-gram basis, this compound offers unique synthetic advantages due to the presence of the fluorine atom. This can lead to altered reactivity, potential for selective functionalization, and ultimately, a more efficient overall synthesis pathway for complex target molecules. Researchers and drug development professionals must weigh the upfront cost against the potential for higher yields, reduced reaction times, and the strategic introduction of fluorine into their target structures, a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity. Careful consideration of the specific synthetic goals and a thorough evaluation of the reaction parameters are paramount to making the most cost-effective and scientifically sound choice.

A Comparative Mechanistic Study on the Reactivity of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of halopyridine isomers (2-, 3-, and 4-halopyridines) in several common and synthetically important reactions. Understanding the mechanistic nuances and relative reactivities of these key building blocks is crucial for efficient reaction design and the synthesis of novel chemical entities in pharmaceutical and materials science. This document summarizes reactivity trends based on electronic effects and provides detailed experimental protocols for key transformations, supported by experimental data from the literature.

Introduction to Halopyridine Reactivity

The reactivity of halopyridines is fundamentally governed by two key factors: the nature of the halogen atom (F, Cl, Br, I) and its position (2-, 3-, or 4-) on the pyridine ring. The interplay of the halogen's electronegativity and the electron-withdrawing nature of the pyridine nitrogen atom dictates the molecule's susceptibility to different reaction types. This guide will focus on three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Data Presentation: Comparative Reactivity of Halopyridines

The following tables summarize the general reactivity trends and provide illustrative quantitative data for the different halopyridine isomers in key chemical transformations.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
PositionHalogen Reactivity TrendMechanistic RationaleIllustrative Reaction Yield (%) with Sodium Methoxide
2-Halopyridine F > Cl > Br > IThe highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The addition of the nucleophile is often the rate-determining step.[1][2]2-F: High, 2-Cl: Moderate, 2-Br: Low, 2-I: Very Low
3-Halopyridine Generally unreactiveThe negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom, making the intermediate significantly less stable.[3][4]Very low to no reaction
4-Halopyridine F > Cl > Br > ISimilar to the 2-position, the negative charge of the intermediate can be delocalized onto the nitrogen atom, stabilizing the intermediate and facilitating the reaction.[3][4]4-F: High, 4-Cl: Moderate, 4-Br: Low, 4-I: Very Low
Table 2: Suzuki-Miyaura Coupling Reactivity
PositionHalogen Reactivity TrendMechanistic RationaleIllustrative Reaction Yield (%) with Phenylboronic Acid
2-Halopyridine I > Br > Cl >> FThe rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is facilitated by weaker C-X bonds (C-I < C-Br < C-Cl).[5][6][7]2-I: >95%, 2-Br: ~70-90%, 2-Cl: ~40-60%[8]
3-Halopyridine I > Br > Cl >> FThe reactivity trend follows the C-X bond strength. The 3-position is generally more reactive than the 2-position in some cases.[8]3-I: >95%, 3-Br: ~80-95%, 3-Cl: ~50-70%[8]
4-Halopyridine I > Br > Cl >> FThe electronic and steric environment of the 4-position generally allows for efficient oxidative addition, following the established C-X bond strength trend.4-I: >95%, 4-Br: ~80-95%, 4-Cl: ~50-70%
Table 3: Buchwald-Hartwig Amination Reactivity
PositionHalogen Reactivity TrendMechanistic RationaleIllustrative Reaction Yield (%) with Morpholine
2-Halopyridine I > Br > Cl >> FSimilar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst is the key step, favoring weaker C-X bonds.[9][10]2-I: High, 2-Br: Moderate-High, 2-Cl: Low-Moderate
3-Halopyridine I > Br > Cl >> FThe reactivity trend is consistent with the C-X bond dissociation energies.[9]3-I: High, 3-Br: Moderate-High, 3-Cl: Low-Moderate
4-Halopyridine I > Br > Cl >> FThe 4-position exhibits similar reactivity trends to the 2- and 3-positions in this palladium-catalyzed cross-coupling reaction.4-I: High, 4-Br: Moderate-High, 4-Cl: Low-Moderate

Mandatory Visualization

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Halopyridine Halopyridine Nucleophile Nucleophile Meisenheimer Meisenheimer Intermediate Halopyridine->Meisenheimer + Nu- Product Product Meisenheimer->Product - X- Meisenheimer->Product Halide Halide

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II)Complex R-Pd(II)(X)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R'-B(OR)₂ Pd(II)R1R2 R-Pd(II)(R')L₂ Transmetalation->Pd(II)R1R2 RedElim Reductive Elimination Pd(II)R1R2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR'₂ Pd(II)Amine [Ar-Pd(II)(HNR'₂)L]⁺X⁻ AmineCoord->Pd(II)Amine Deprotonation Deprotonation Pd(II)Amine->Deprotonation Base Pd(II)Amido Ar-Pd(II)(NR'₂)L Deprotonation->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR'₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 2-Halopyridine with Sodium Methoxide
  • Reagents and Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-halopyridine (1.0 equiv) and anhydrous methanol. The flask is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Sodium methoxide (1.2-1.5 equiv, either as a solid or a solution in methanol) is added to the stirred solution at room temperature.

  • Reaction Progress: The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling of a 3-Halopyridine[5]
  • Reagents and Setup: To a dry Schlenk tube or reaction vial, add the 3-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Catalyst and Solvent Addition: Degassed solvent (e.g., a mixture of dioxane and water) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).[5]

  • Reaction Progress: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time, while monitoring the reaction progress.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 4-Halopyridine
  • Reagents and Setup: A dry Schlenk tube is charged with the 4-halopyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv). The tube is evacuated and backfilled with an inert gas.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

  • Reaction Progress: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.

References

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 3-bromo-5-fluoropyridine is a critical transformation in the synthesis of a wide array of functionalized pyridine derivatives that are of significant interest in medicinal chemistry and materials science. Among the plethora of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two indispensable reactions for the functionalization of this compound, offering insights into their respective advantages and limitations to aid in the selection of the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (e.g., organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".High toxicity of organotin reagents, requiring careful handling and disposal.
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.Generally stable to air and moisture.[1]
Byproducts Boron-based, often water-soluble and easily removed.Tin-based, which can be challenging to remove completely from the product.[1]
Functional Group Tolerance Broad, but can be sensitive to strongly basic conditions.Excellent and very broad functional group tolerance.[1]
Reaction Conditions Typically requires a base.Often proceeds under neutral conditions.

Performance Comparison: Experimental Data

ParameterSuzuki Coupling (Representative)Stille Coupling (Representative)
Aryl/Heteroaryl Halide This compoundThis compound
Coupling Partner Phenylboronic AcidTributyl(phenyl)stannane
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base/Additive K₂CO₃ (2 equiv.)-
Solvent 1,4-Dioxane/H₂O (4:1)Toluene
Temperature 90 °C110 °C
Reaction Time 12 hours12 hours
Yield 85-95% (expected)85-95% (expected)

Note: The yields presented are based on typical outcomes for similar substrates and should be considered as representative examples. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.

Experimental Protocols

Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-phenylpyridine.

Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and anhydrous, degassed toluene.

  • Add tributyl(phenyl)stannane to the solution via syringe.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the resulting slurry through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-fluoro-5-phenylpyridine.

Mechanistic Overview and Experimental Workflow

The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

G cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start Start: this compound + Phenylboronic Acid S_Reagents Add Pd Catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3) S_Start->S_Reagents S_Solvent Add Solvent (e.g., Dioxane/H2O) S_Reagents->S_Solvent S_Reaction Heat under Inert Atmosphere S_Solvent->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Product: 3-Fluoro-5-phenylpyridine S_Purification->S_Product St_Start Start: this compound + Tributyl(phenyl)stannane St_Reagents Add Pd Catalyst (e.g., Pd(PPh3)4) St_Start->St_Reagents St_Solvent Add Solvent (e.g., Toluene) St_Reagents->St_Solvent St_Reaction Heat under Inert Atmosphere St_Solvent->St_Reaction St_Workup Fluoride Workup (KF) St_Reaction->St_Workup St_Purification Column Chromatography St_Workup->St_Purification St_Product Product: 3-Fluoro-5-phenylpyridine St_Purification->St_Product

Caption: A generalized experimental workflow for Suzuki and Stille couplings.

The catalytic cycles for both reactions share fundamental steps but differ in the nature of the transmetalating agent.

G cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA Ar-X S_PdII Ar-Pd(II)L_n-X S_OA->S_PdII S_TM Transmetalation S_PdII->S_TM S_ArPdAr Ar-Pd(II)L_n-Ar' S_TM->S_ArPdAr S_ArB Ar'B(OR)2 (Base Activated) S_ArB->S_TM S_RE Reductive Elimination S_ArPdAr->S_RE S_RE->S_Pd0 S_Product Ar-Ar' S_RE->S_Product St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_Pd0->St_OA Ar-X St_PdII Ar-Pd(II)L_n-X St_OA->St_PdII St_TM Transmetalation St_PdII->St_TM St_ArPdAr Ar-Pd(II)L_n-Ar' St_TM->St_ArPdAr St_ArSn Ar'SnR3 St_ArSn->St_TM St_RE Reductive Elimination St_ArPdAr->St_RE St_RE->St_Pd0 St_Product Ar-Ar' St_RE->St_Product

Caption: Catalytic cycles for Suzuki and Stille couplings.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the ease of byproduct removal, making it particularly amenable to applications in pharmaceutical development and larger-scale synthesis.

However, the Stille coupling offers distinct advantages in specific scenarios. Its exceptional functional group tolerance and the fact that it often proceeds under neutral conditions can be crucial when dealing with sensitive substrates. The primary drawbacks of the Stille reaction are the high toxicity of the organotin reagents and the potential difficulty in completely removing tin-containing byproducts from the final product.

Ultimately, the choice between these two powerful cross-coupling reactions will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the presence of sensitive functional groups, scalability, and the stringent purity requirements of the final product. For many applications involving this compound, the Suzuki coupling will be the more practical and environmentally benign choice. However, for challenging substrates where the Suzuki reaction may falter, the Stille coupling remains an invaluable and robust alternative.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-5-fluoropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like 3-Bromo-5-fluoropyridine are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, emphasizing safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to recognize the potential hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety precautions is non-negotiable.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them correctly after handling the chemical.

  • Body Protection: A laboratory coat is required. Additional protective clothing may be necessary to prevent skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 407-20-5[1]
Molecular Formula C5H3BrFN[1]
Molecular Weight 175.99 g/mol
Appearance Solid
Melting Point 24-28 °C
Flash Point 64 °C (147.2 °F)
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in its lifecycle. Contaminated materials and the chemical itself must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Waste Stream Identification: this compound is a halogenated organic compound and must be collected in a designated waste container for halogenated organic waste.

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents or strong acids to prevent potentially hazardous reactions.

2. Container Management:

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate quantity of waste should also be indicated.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The storage area should be designated for hazardous waste.

3. Final Disposal:

  • Regulatory Compliance: The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.

  • Approved Waste Disposal Facility: The final step is the disposal of the contents and the container at an approved waste disposal plant.[1][2] This should be handled by a licensed hazardous waste management company.

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as Halogenated Organic B->C D Use a Designated and Compatible Waste Container C->D E Do Not Mix with Incompatible Chemicals D->E F Securely Seal the Waste Container E->F G Label Container Clearly: 'Hazardous Waste' 'this compound' F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Arrange for Pickup by a Licensed Hazardous Waste Contractor H->I J Dispose of at an Approved Waste Disposal Plant I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research and development activities.

References

Personal protective equipment for handling 3-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-fluoropyridine

This guide provides immediate, essential safety and logistical information for handling this compound, tailored for researchers, scientists, and professionals in drug development. It offers a clear, procedural framework for safe operational use and disposal, ensuring user safety and laboratory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step toward safe handling.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3]
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye DamageH318Causes serious eye damage.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

Signal Word: Danger[1][2][3]

Hazard Pictograms:

  • alt text
    (Corrosion)[2][3]

  • alt text
    (Exclamation Mark)[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles, Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be used when there is a potential for splashing.[4][5]
Skin Chemical-resistant Gloves, Lab CoatUse nitrile gloves, as they are resistant to pyridine-based compounds.[6][7] Wear a flame-retardant lab coat.[4] Ensure gloves have long cuffs that can be placed over the gown's cuff.[8]
Respiratory N95 Dust Mask or Full-Face RespiratorA dust mask (type N95, US) is recommended for handling the solid form.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]
Operational and Handling Protocols

Adherence to strict operational protocols is crucial for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9][10]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area by removing all unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood to minimize inhalation of dust.[1]

    • Use non-sparking tools to prevent ignition.[1][9]

    • Grounding procedures should be followed to avoid static electricity buildup.[1]

  • Dissolving:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Keep the container closed when not in use.[2][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all work surfaces after use.

    • Remove and properly dispose of contaminated PPE.[2]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For small spills, use a dry chemical absorbent to contain the material. For large spills, dike the area for recovery.[1]

  • Clean-Up: Carefully sweep or shovel the absorbed material into an appropriate container for disposal. Use non-sparking, explosion-proof equipment.[1]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[2]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2][9]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation & PPE B Engineering Controls (Fume Hood) A->B Proceed to C Weighing & Transfer (Non-Sparking Tools) B->C Inside D Dissolving C->D Transfer to E Post-Handling Cleanup D->E After Use F Spill? E->F G Spill Response Protocol F->G Yes H Waste Collection F->H No G->H After Cleanup I Proper Disposal H->I Final Step

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.